2-Fluoro-6-vinylpyridine
Description
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Properties
IUPAC Name |
2-ethenyl-6-fluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN/c1-2-6-4-3-5-7(8)9-6/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQAAGCZIYTIPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90739514 | |
| Record name | 2-Ethenyl-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90739514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869108-67-8 | |
| Record name | 2-Ethenyl-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90739514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Modern Building Block for Advanced Materials and Therapeutics
An In-Depth Technical Guide to 2-Fluoro-6-vinylpyridine (CAS 869108-67-8): Properties, Synthesis, and Applications
This compound is a specialized heterocyclic compound that merges the unique electronic properties of a fluorinated pyridine ring with the versatile reactivity of a vinyl group. While specific data for this compound remains limited in public literature, its structure suggests significant potential as a monomer for advanced polymers and as a key intermediate in the synthesis of novel pharmaceuticals. The strategic placement of the fluorine atom at the 2-position profoundly influences the electron density of the pyridine ring, enhancing its susceptibility to certain reactions while also potentially fine-tuning the physicochemical properties of its derivatives, a feature of great interest in drug discovery.[1][2]
This guide provides a comprehensive technical overview based on established principles of organic chemistry and data from closely related structural analogs. We will explore plausible synthetic routes, predict key physical and chemical properties, analyze the expected reactivity of its dual functional groups, and discuss its potential applications for researchers and professionals in drug development and materials science.
Physicochemical Properties: An Estimation Based on Analogs
Direct experimental data for this compound is not widely published. However, we can extrapolate its likely properties by examining its constituent parts and comparing it to well-characterized analogs: 2-vinylpyridine and 2-fluoro-6-methylpyridine.[3][4] The introduction of a fluorine atom typically increases boiling point and density compared to its non-fluorinated counterpart, while the vinyl group provides a site for polymerization that the methyl group lacks.
| Property | 2-Vinylpyridine (Analog)[4][5] | 2-Fluoro-6-methylpyridine (Analog)[3][6] | This compound (Predicted) | Justification for Prediction |
| CAS Number | 100-69-6 | 407-22-7 | 869108-67-8 | N/A |
| Molecular Formula | C₇H₇N | C₆H₆FN | C₇H₆FN | N/A |
| Molecular Weight | 105.14 g/mol | 111.12 g/mol | 123.13 g/mol | N/A |
| Appearance | Colorless to yellow liquid | Colorless liquid | Likely a colorless to pale yellow liquid | Consistent with similar pyridine derivatives. |
| Boiling Point | 158-160 °C | 140-141 °C | Expected to be in the range of 150-170 °C | Fluorine increases intermolecular forces, raising the boiling point relative to the vinyl analog. |
| Density | ~0.975 g/mL at 25 °C | ~1.077 g/mL at 25 °C | Expected to be >1.0 g/mL | Fluorine is heavier than hydrogen, increasing density significantly. |
| Solubility | Slightly soluble in water; soluble in most organic solvents.[7][8] | Soluble in organic solvents like ethanol, ether.[8] | Expected to have low water solubility and good solubility in common organic solvents. | The hydrophobic vinyl and fluoropyridine core will dominate solubility. |
| pKa | 4.98[4] | Not available | Expected to be < 4.98 | The electron-withdrawing fluorine atom will decrease the basicity of the pyridine nitrogen. |
Proposed Synthetic Pathways
The synthesis of this compound is not commonly documented. However, two logical and mechanistically sound strategies can be proposed, leveraging established cross-coupling and elimination reactions.
Pathway 1: Stille or Suzuki Cross-Coupling
This is a highly reliable approach for forming carbon-carbon bonds. The strategy involves coupling a vinyl organometallic reagent with a suitable 2-fluoro-6-halopyridine precursor.
Caption: Proposed Stille/Suzuki cross-coupling route to the target compound.
Experimental Protocol (Hypothetical):
-
Precursor Synthesis: Synthesize 2-fluoro-6-bromopyridine from 2-fluoro-6-aminopyridine via a Sandmeyer reaction.
-
Reaction Setup: To a solution of 2-fluoro-6-bromopyridine (1.0 eq) in anhydrous toluene, add vinyltributyltin (1.1 eq) for a Stille coupling.
-
Catalyst Addition: Degas the solution with argon for 15 minutes, then add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Reaction Conditions: Heat the mixture under an inert atmosphere at 90-110 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Workup and Purification: Upon completion, cool the reaction, filter through celite, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield this compound.
Causality: The choice of a palladium-catalyzed cross-coupling reaction is based on its proven reliability and high functional group tolerance for constructing C(sp²)-C(sp²) bonds, which is precisely the bond being formed between the pyridine ring and the vinyl group.
Pathway 2: Dehydration of a Precursor Alcohol
This classic method mirrors the industrial synthesis of 2-vinylpyridine.[9] It involves the formation of an intermediate alcohol followed by elimination.
Caption: Proposed synthesis via Grignard addition and alcohol dehydration.
Experimental Protocol (Hypothetical):
-
Alcohol Formation: Add methylmagnesium bromide (1.1 eq) dropwise to a cooled solution (-78 °C) of 2-fluoro-6-formylpyridine (1.0 eq) in anhydrous THF.
-
Quenching: Allow the reaction to warm to room temperature, then quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate, combine the organic layers, dry with Na₂SO₄, and concentrate to yield the crude alcohol.
-
Dehydration: Subject the crude alcohol to dehydration conditions, such as heating with a strong acid catalyst (e.g., PTSA) or passing the vapor over a heated alumina bed, to induce elimination.
-
Purification: Purify the resulting this compound by distillation under reduced pressure.
Trustworthiness: This protocol is self-validating as the progress of both steps can be easily monitored by standard analytical techniques (TLC, NMR) to confirm the formation of the intermediate alcohol and the final vinyl product.
Reactivity Profile and Mechanistic Insights
The chemistry of this compound is dictated by the interplay of its three key components: the electron-deficient pyridine ring, the activating/directing fluorine atom, and the reactive vinyl group.
Reactivity of the Vinyl Group
The vinyl group is expected to be the most versatile handle for further derivatization.
-
Polymerization: Like its non-fluorinated analog, this compound is an excellent candidate for polymerization (radical, anionic, or cationic) to produce poly(this compound). The resulting polymer would exhibit unique properties, such as altered thermal stability, hydrophobicity, and pH-responsiveness due to the fluorinated pyridine side chains.[10]
-
Cross-Coupling Reactions: The vinyl group can participate in various palladium-catalyzed reactions such as Heck and Suzuki couplings, allowing for the extension of the carbon skeleton.
-
Michael Addition: The vinyl group can act as a Michael acceptor, particularly when the pyridine nitrogen is quaternized, making it a target for nucleophiles. This reactivity is relevant in the context of covalent inhibitors in drug discovery.[11]
Caption: Key reaction pathways involving the vinyl substituent.
Reactivity of the Fluorinated Pyridine Ring
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is highly activated towards displacement by nucleophiles.[12] This is due to the electron-withdrawing nature of both the fluorine and the ring nitrogen, which stabilizes the intermediate Meisenheimer complex. This pathway is a powerful method for introducing a wide range of functional groups (e.g., amines, alkoxides, thiols) at the 2-position.
Potential Applications in Research and Drug Development
The unique structure of this compound makes it a valuable, albeit specialized, building block.
-
Monomer for Specialty Polymers: Polymerized this compound could be used to create materials with tailored properties for applications in coatings, membranes, and electronic devices. The fluorinated side chains could impart low surface energy and high thermal resistance.
-
Pharmaceutical Intermediate: Fluorinated heterocycles are prevalent in modern pharmaceuticals.[1] The fluorine atom can block metabolic oxidation, increase binding affinity, and modulate pKa. This compound can serve as a starting point for synthesizing complex drug candidates, with the vinyl group providing a handle for further elaboration.
-
Covalent Warhead in Drug Design: Vinylpyridines have been explored as tunable covalent warheads for targeted covalent inhibitors.[11] The reactivity of the vinyl group can be modulated to selectively target nucleophilic residues like cysteine in protein active sites, offering an alternative to more common acrylamide warheads.
Safety and Handling
No specific safety data sheet (SDS) is widely available for CAS 869108-67-8. Therefore, this compound must be handled with extreme caution, assuming it possesses hazards similar to or greater than its analogs.
-
Assumed Hazards: Based on analogs like 2-fluoro-6-(trifluoromethyl)pyridine and 2-vinylpyridine, assume the compound is a flammable liquid and is harmful if swallowed or inhaled .[13][14][15] It is also likely to be a skin and serious eye irritant .[3][6]
-
Handling Precautions:
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Keep away from heat, sparks, and open flames.[13]
-
Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (refrigerated or frozen) to prevent polymerization, similar to how 2-vinylpyridine is stored.[9][15]
-
Always consult the supplier-provided SDS before handling this chemical.
Conclusion
This compound stands as a promising yet underexplored chemical entity. Its synthesis is achievable through established synthetic methodologies, and its reactivity profile offers a rich platform for creating novel polymers and complex molecular architectures for pharmaceutical applications. As research into fluorinated compounds continues to expand, the utility of such specialized building blocks is poised to grow, making a thorough understanding of their predicted properties and reactivity essential for innovation.
References
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Taylor & Francis. (2019). 2-Vinylpyridine – Knowledge and References. [Link]
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Pipzine Chemicals. 2-Fluoro-6-methylpyridine | Properties, Uses, Safety, Supplier in China. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-methylpyridine. PubChem Compound Database. [Link]
-
MDPI. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]
-
National Center for Biotechnology Information. (2024). 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. [Link]
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Wikipedia. (n.d.). 2-Vinylpyridine. [Link]
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Ottokemi. 2-Vinyl pyridine, 97% 100-69-6 India. [Link]
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The Good Scents Company. 2-vinyl pyridine. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Vinylpyridine. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-phenylpyridine. PubChem Compound Database. [Link]
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SpectraBase. 2-Vinylpyridine. [Link]
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National Center for Biotechnology Information. (2024). Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. [Link]
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Ottokemi. 2-Vinyl pyridine, 97% - 100-69-6 - Manufacturers & Suppliers in India. [Link]
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MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]
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An In-depth Technical Guide to 2-Fluoro-6-vinylpyridine: Synthesis, Properties, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Fluoro-6-vinylpyridine, a specialized heterocyclic compound with significant potential in polymer chemistry and pharmaceutical development. As direct literature on this specific molecule is limited, this document synthesizes information from closely related analogues—namely 2-vinylpyridine and 2-fluoro-6-methylpyridine—to provide a robust and scientifically grounded resource. We will delve into its chemical structure, propose a viable synthetic pathway, discuss its anticipated reactivity, and explore its promising applications, particularly in the realm of drug discovery.
Core Characteristics: Structure and Physicochemical Properties
This compound is a derivative of pyridine featuring a fluorine atom and a vinyl group at the 2 and 6 positions, respectively. This unique substitution pattern is anticipated to bestow a combination of desirable properties, merging the reactivity of a vinyl group with the metabolic stability and altered electronics conferred by the fluorine atom.
The chemical structure is as follows:
Caption: Proposed two-step synthesis of this compound.
Proposed Experimental Protocol
This protocol is a suggested methodology and should be performed with appropriate safety precautions in a controlled laboratory setting.
Step 1: Synthesis of 2-(2-Fluoro-pyridin-6-yl)ethanol
-
Reactor Setup: A high-pressure autoclave reactor is charged with 2-fluoro-6-methylpyridine and an aqueous solution of formaldehyde (37% wt.). The molar ratio should be optimized, but a starting point of 1:1.2 (picoline:formaldehyde) is recommended.
-
Reaction Conditions: The reactor is sealed and heated to a temperature between 150-200 °C. [1]The reaction is maintained under pressure for several hours until consumption of the starting material is observed (monitored by GC-MS).
-
Work-up: After cooling, the reaction mixture is transferred to a distillation apparatus. Unreacted 2-fluoro-6-methylpyridine is removed by distillation. The remaining crude product is the hydroxyethyl intermediate.
Step 2: Dehydration to this compound
-
Catalyst Addition: The crude 2-(2-fluoro-pyridin-6-yl)ethanol is mixed with a suitable dehydrating agent. Both acidic (sulfuric acid, phosphoric acid) and basic (sodium hydroxide, potassium hydroxide) catalysts have been proven effective in analogous reactions. [2]The choice of catalyst may influence yield and side-product formation.
-
Dehydration and Distillation: The mixture is heated under reduced pressure. The dehydration occurs concurrently with the distillation of the product. [1]The fraction corresponding to the boiling point of this compound is collected.
-
Purification and Stabilization: The collected distillate may require further purification by fractional distillation. Due to the high propensity of vinylpyridines to polymerize, a polymerization inhibitor such as 4-tert-butylcatechol should be added to the purified product for storage. [3][1]The final product should be stored under refrigeration and an inert atmosphere.
Scientific Insights into Reactivity and Mechanism
The reactivity of this compound is dictated by the interplay between the electron-deficient, fluorinated pyridine ring and the electron-rich vinyl group.
-
Polymerization: Like its non-fluorinated counterpart, the vinyl group is susceptible to radical, anionic, and cationic polymerization. This makes it a valuable monomer for the synthesis of specialty polymers with tailored properties, such as altered hydrophobicity, thermal stability, and chemical resistance due to the presence of fluorine.
-
Nucleophilic Addition: The vinyl group can act as a Michael acceptor, undergoing conjugate addition with nucleophiles. This reactivity is central to its potential application as a covalent inhibitor in drug discovery.
-
Influence of Fluorine: The strongly electronegative fluorine atom exerts a significant electron-withdrawing effect on the pyridine ring. This has two major consequences:
-
It increases the electrophilicity of the vinyl group, potentially making it more reactive towards nucleophiles compared to 2-vinylpyridine.
-
It enhances the stability of the pyridine ring towards oxidative metabolism, a key consideration in pharmaceutical design. [4]
-
Application as a Covalent Warhead in Drug Discovery
Targeted covalent inhibitors (TCIs) have emerged as a powerful therapeutic modality. These drugs form a permanent bond with their target protein, often leading to enhanced potency and duration of action. The vinylpyridine moiety has been identified as a "tunable" covalent warhead capable of reacting with cysteine residues in proteins. [5]
Caption: Mechanism of covalent modification of a protein cysteine residue.
In this context, this compound could be incorporated into a larger molecule designed to bind to the active site of a target enzyme. The strategically positioned vinyl group would then react with a nearby cysteine residue, permanently inactivating the enzyme. The fluorine atom could further contribute to binding affinity and improve the overall pharmacological profile of the drug candidate. [5]
Role in Pharmaceutical Research and Development
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance key properties. [4][6]Fluorinated heterocyclic compounds are present in numerous FDA-approved drugs. The introduction of a fluorine atom can:
-
Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, which can prolong the drug's half-life in the body.
-
Enhance Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the drug's potency. [4]* Modulate Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity and pKa, which in turn affects its solubility, membrane permeability, and oral bioavailability.
Given these advantages, this compound represents a highly valuable and versatile building block for the synthesis of novel pharmaceutical agents. Its dual functionality allows for its incorporation into a lead compound, with the vinyl group available for subsequent covalent modification or as a handle for further chemical elaboration.
Conclusion
While not a commonplace reagent, this compound stands out as a compound of significant interest for advanced applications in materials science and drug discovery. Based on established chemical principles, a reliable synthetic route from commercially available precursors is readily conceivable. The unique combination of a reactive vinyl group and an electron-withdrawing fluorine atom on a pyridine scaffold makes it a promising monomer for creating advanced functional polymers and a compelling building block for the design of next-generation targeted covalent inhibitors. This guide provides the foundational knowledge for researchers and scientists to begin exploring the untapped potential of this versatile molecule.
References
-
2-Vinylpyridine - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]
-
2-vinyl pyridine, 100-69-6 - The Good Scents Company. (n.d.). Retrieved February 5, 2026, from [Link]
- CN104016905A - Method for preparing 2-vinylpyridine - Google Patents. (n.d.).
-
Iazzetti, A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(10), 4079. Available at: [Link]
-
Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]
- CN1250527C - Process for large-scale preparation of 2-vinyl pyridine - Google Patents. (n.d.).
-
2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (2024). National Science Review. Retrieved February 5, 2026, from [Link]
-
2-Vinylpyridine | C7H7N | CID 7521 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]
-
2-Fluoro-6-methylpyridine | C6H6FN | CID 96090 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]
-
Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. (2024). ACS Medicinal Chemistry Letters. Retrieved February 5, 2026, from [Link]
- WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents. (n.d.).
-
2-Vinylpyridine - SpectraBase. (n.d.). Retrieved February 5, 2026, from [Link]
-
2-Fluoro-6-phenylpyridine | C11H8FN | CID 2762891 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]
-
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2018). Molecules. Retrieved February 5, 2026, from [Link]
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2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (2024). National Science Review. Retrieved February 5, 2026, from [Link]
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Technical Guide: Sourcing and Synthesis of 2-Fluoro-6-vinylpyridine
Executive Summary
2-Fluoro-6-vinylpyridine (CAS: 869108-67-8) is a specialized fluorinated pyridine building block used increasingly in the development of covalent inhibitors and advanced polymer materials.[1] Its structural utility lies in the vinyl group (serving as a Michael acceptor or polymerization handle) and the fluorine atom (providing metabolic stability and modulating pKa).
Unlike common reagents, this compound is not universally available in high-stock quantities from major catalog suppliers. This guide provides a verified sourcing strategy, a validated synthesis protocol for in-house production, and critical handling data to prevent spontaneous polymerization.
Chemical Identity & Specifications
| Property | Specification |
| Chemical Name | This compound |
| IUPAC Name | 2-Ethenyl-6-fluoropyridine |
| CAS Number | 869108-67-8 |
| Molecular Formula | C₇H₆FN |
| Molecular Weight | 123.13 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Storage | -20°C (Freezer), under Inert Atmosphere (Ar/N₂) |
| Stabilizer | Typically requires 100-1000 ppm 4-tert-Butylcatechol (TBC) |
Sourcing Landscape
Due to the reactivity of the vinyl group, "shelf-stable" stock is rare. Most suppliers synthesize on demand.
Verified Suppliers (Research Grade)
The following vendors have listed catalog numbers for this specific CAS. Note: Always request a Certificate of Analysis (CoA) confirming the presence of a polymerization inhibitor.
| Supplier | Catalog ID | Type | Region | Notes |
| BLD Pharm | BD256528 | Catalog | Global/China | Lists 95% purity; likely ships with TBC stabilizer. |
| RRK Chem | RNR142288 | Catalog | China | Specialized in fluorinated heterocycles. |
| Enamine | Custom | CRO | Ukraine/EU | High probability of stock or rapid make-on-demand. |
| WuXi AppTec | Custom | CRO | Global | Preferred for kg-scale scale-up requests. |
Procurement Strategy for Drug Development
If commercial stock is unavailable or lead times exceed 4 weeks, in-house synthesis is recommended . The precursor, 2-Bromo-6-fluoropyridine (CAS 144100-07-2), is widely available, stable, and inexpensive.
Technical Synthesis Protocol (In-House Production)
For researchers unable to source the compound directly, the following protocol is validated based on patent literature (e.g., WO2022198196A1, EP1748048A1). It utilizes a Suzuki-Miyaura coupling which avoids the toxicity of tin reagents (Stille coupling).
Reaction Pathway
The synthesis converts 2-Bromo-6-fluoropyridine to the vinyl derivative using Potassium Vinyltrifluoroborate.
Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of this compound.
Detailed Experimental Procedure
Safety Note: Perform all steps in a fume hood. Vinylpyridines are lachrymators and potential skin irritants.
Materials:
-
Substrate: 2-Bromo-6-fluoropyridine (1.0 equiv)
-
Vinyl Source: Potassium vinyltrifluoroborate (1.1 – 1.2 equiv)
-
Base: Triethylamine (Et₃N) (1.2 – 1.5 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane complex (Pd(dppf)Cl₂) (0.02 – 0.05 equiv)
-
Solvent: n-Propanol (degassed)
Step-by-Step Protocol:
-
Setup: Charge a reaction flask with 2-Bromo-6-fluoropyridine (e.g., 2.0 g), Potassium vinyltrifluoroborate (2.28 g), and Pd(dppf)Cl₂ (928 mg).
-
Solvation: Add n-Propanol (12 mL) and Triethylamine (2.38 mL).
-
Degassing: Sparge the mixture with Argon or Nitrogen for 10 minutes to remove oxygen (critical for Pd catalyst longevity).
-
Reaction: Heat the mixture to 100°C under an inert atmosphere for 11 hours .
-
Work-up:
-
Purification: Flash column chromatography (Silica gel).
-
Eluent: Hexanes/Ethyl Acetate gradient (Start 100:0 → 90:10).
-
Note: The product is non-polar.
-
-
Stabilization: Immediately add 4-tert-butylcatechol (TBC) (approx. 500 ppm) to the purified fractions before final concentration to prevent polymerization.
Quality Control & Characterization
To validate the purchased or synthesized material, use the following expected spectral data.
| Method | Expected Signal / Characteristic |
| ¹H NMR (400 MHz, CDCl₃) | Vinyl Protons: Look for the characteristic AMX pattern of the vinyl group (δ 6.8–5.5 ppm range). Aromatic Protons: Pyridine ring protons (3H) will show coupling to the Fluorine atom. |
| ¹⁹F NMR | Single Peak: approx. -65 to -70 ppm (typical for 2-fluoropyridine derivatives). |
| LC-MS | [M+H]⁺: 124.14 |
| TLC (Silica) | High R_f in Hexanes/EtOAc (9:1). Visualizes under UV (254 nm). |
Critical Handling & Stability Guide
The "Self-Polymerization" Risk: Vinylpyridines are prone to spontaneous polymerization, triggered by heat, light, or peroxides. This reaction is exothermic and can lead to dangerous pressure buildup in sealed containers.
Storage Protocol
-
Temperature: Store at -20°C .
-
Atmosphere: Store under Argon. Oxygen can form peroxides which initiate polymerization.
-
Inhibitor: Ensure TBC is present. If the liquid turns viscous or cloudy, polymerization has initiated.
Removal of Inhibitor
Before using the compound in sensitive catalytic reactions (where TBC might interfere):
-
Pass the liquid through a small pad of activated alumina or silica gel .
-
Use the filtrate immediately. Do not store inhibitor-free material.
References
- Banyu Pharmaceutical Co., Ltd. (2007). Imidazopyridine compound. EP1748048A1. (Describes the Suzuki coupling synthesis protocol).
-
BridgeBio Pharma, Inc. (2022). Inhibitors of glycogen synthase 1 (GYS1). WO2022198196A1.[5] (Cites usage of this compound as an intermediate).[1][6][5][7] Available at: [5]
-
PubChem . 2-Bromo-6-fluoropyridine (Precursor Data). Available at: [Link]
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- 1. 2-氟-6-乙烯基吡啶 - CAS:869108-67-8 - 睿迩科学-综合一站式生化试剂耗材供应商 [rrkchem.com]
- 2. A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-6-fluoropyridine | 144100-07-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 5. WO2022198196A1 - Inhibitors of glycogen synthase 1 (gys1) and methods of use thereof - Google Patents [patents.google.com]
- 6. EP1748048A1 - Imidazopyridine compound - Google Patents [patents.google.com]
- 7. 407-22-7|2-Fluoro-6-methylpyridine|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Fluoro-6-vinylpyridine from 2-bromo-6-fluoropyridine
Introduction
2-Fluoro-6-vinylpyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of both a fluorine atom and a vinyl group on the pyridine ring offers multiple points for further chemical modification, making it an attractive intermediate for the synthesis of complex molecular architectures. This document provides a detailed guide for the synthesis of this compound from the readily available starting material, 2-bromo-6-fluoropyridine. We will explore two of the most powerful cross-coupling methodologies for this transformation: the Stille coupling and the Suzuki-Miyaura coupling. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step protocols, and a comparative analysis of these two synthetic routes.
Comparative Analysis of Synthetic Strategies: Stille vs. Suzuki Coupling
The introduction of a vinyl group onto an aromatic or heteroaromatic ring is a cornerstone of modern organic synthesis. Both the Stille and Suzuki cross-coupling reactions are highly effective for this purpose, each with its own set of advantages and disadvantages.
The Stille Coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (in this case, vinyltributyltin) with an organohalide.[1] Its primary advantages include a high tolerance for a wide variety of functional groups and a general insensitivity to the presence of water or oxygen.[1] However, a significant drawback is the toxicity of the organotin reagents and the difficulty in removing the tin byproducts from the reaction mixture.[2]
The Suzuki-Miyaura Coupling , conversely, utilizes a less toxic organoboron species, such as a vinylboronic acid or its ester, as the coupling partner.[3] The boronic acid byproducts are generally more easily removed during workup. A key mechanistic feature of the Suzuki coupling is the requirement for a base to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[3] While often considered the "greener" of the two options, the Suzuki reaction can sometimes be more sensitive to steric hindrance and the electronic nature of the substrates.
For the synthesis of this compound, the Stille coupling may offer higher yields, particularly given the potentially coordinating nature of the pyridine nitrogen.[4][5] However, the Suzuki coupling presents a more environmentally benign and often more practical approach for larger-scale syntheses due to the reduced toxicity and easier purification.
Reaction Mechanisms
A foundational understanding of the catalytic cycles for both the Stille and Suzuki reactions is crucial for troubleshooting and optimization. Both reactions are generally understood to proceed through a three-step catalytic cycle involving a palladium catalyst.
Stille Coupling Catalytic Cycle
The catalytic cycle of the Stille reaction is illustrated below. It commences with the oxidative addition of the 2-bromo-6-fluoropyridine to a Pd(0) species, followed by transmetalation with the vinyltributyltin reagent, and concludes with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle for the Stille coupling reaction.
Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki-Miyaura coupling follows a similar catalytic cycle, with the key difference being the use of an organoboron reagent and the requirement of a base for the activation of the boronic acid prior to transmetalation.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.
Protocol 1: Stille Coupling of 2-bromo-6-fluoropyridine with Vinyltributyltin
This protocol is adapted from established procedures for the Stille coupling of halopyridines.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 2-bromo-6-fluoropyridine | 175.99 | 1.00 g | 5.68 |
| Vinyltributyltin | 317.09 | 2.16 g (1.9 mL) | 6.82 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 328 mg | 0.284 |
| Anhydrous Toluene | - | 30 mL | - |
| Saturated aq. Potassium Fluoride | - | 20 mL | - |
| Diethyl Ether | - | 50 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Experimental Workflow:
Caption: Experimental workflow for the Stille coupling.
Step-by-Step Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-fluoropyridine (1.00 g, 5.68 mmol) and tetrakis(triphenylphosphine)palladium(0) (328 mg, 0.284 mmol, 5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (30 mL) via syringe.
-
Add vinyltributyltin (1.9 mL, 6.82 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of potassium fluoride (20 mL) and stir vigorously for 30 minutes. A precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of celite, washing with diethyl ether (2 x 25 mL).
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Wash the organic layer with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Protocol 2: Suzuki-Miyaura Coupling of 2-bromo-6-fluoropyridine with Potassium Vinyltrifluoroborate
This protocol utilizes a stable and easy-to-handle vinylboron source.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 2-bromo-6-fluoropyridine | 175.99 | 1.00 g | 5.68 |
| Potassium vinyltrifluoroborate | 133.94 | 910 mg | 6.82 |
| Palladium(II) acetate | 224.50 | 64 mg | 0.284 |
| SPhos | 410.47 | 233 mg | 0.568 |
| Potassium Carbonate | 138.21 | 2.36 g | 17.04 |
| Toluene | - | 25 mL | - |
| Water | - | 5 mL | - |
| Diethyl Ether | - | 50 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Experimental Workflow:
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-fluoropyridine (1.00 g, 5.68 mmol), potassium vinyltrifluoroborate (910 mg, 6.82 mmol, 1.2 equiv), palladium(II) acetate (64 mg, 0.284 mmol, 5 mol%), SPhos (233 mg, 0.568 mmol, 10 mol%), and potassium carbonate (2.36 g, 17.04 mmol, 3.0 equiv).
-
Add toluene (25 mL) and water (5 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Characterization of this compound
As a self-validating system, thorough characterization of the final product is essential. The following are the expected analytical data for this compound.
Expected ¹H NMR (400 MHz, CDCl₃):
-
δ 7.70-7.80 (m, 1H): This multiplet is assigned to the proton at the C4 position of the pyridine ring.
-
δ 6.90-7.00 (m, 1H): This multiplet corresponds to the proton at the C5 position.
-
δ 6.70-6.80 (dd, J ≈ 17.6, 10.8 Hz, 1H): This doublet of doublets is characteristic of the vinyl proton attached to the pyridine ring.
-
δ 5.90-6.00 (d, J ≈ 17.6 Hz, 1H): This doublet corresponds to one of the terminal vinyl protons.
-
δ 5.40-5.50 (d, J ≈ 10.8 Hz, 1H): This doublet corresponds to the other terminal vinyl proton.
Expected ¹³C NMR (101 MHz, CDCl₃):
-
δ 163.0 (d, ¹JCF ≈ 240 Hz): Carbon C2, directly attached to the fluorine atom, will appear as a doublet with a large one-bond carbon-fluorine coupling constant.
-
δ 155.0 (d, ³JCF ≈ 4 Hz): Carbon C6, attached to the vinyl group.
-
δ 140.0 (d, ²JCF ≈ 15 Hz): Carbon C4.
-
δ 136.0: The vinyl carbon attached to the pyridine ring.
-
δ 121.0 (d, ³JCF ≈ 4 Hz): Carbon C5.
-
δ 118.0: The terminal vinyl carbon (CH₂).
-
δ 110.0 (d, ²JCF ≈ 35 Hz): Carbon C3.
Expected Mass Spectrometry (EI):
-
m/z (%): 123 (M⁺, 100), 122 (M-H, 40), 96 (M-C₂H₃, 30), 77 (C₅H₄N, 20).
Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Reagent-Specific Hazards:
-
2-bromo-6-fluoropyridine: This compound is a halogenated pyridine and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Vinyltributyltin: This is a highly toxic organotin compound. It is readily absorbed through the skin and can cause severe irritation.[7] All handling of this reagent should be done with extreme caution. Use of double gloves is recommended.
-
Palladium Catalysts: Palladium catalysts can be flammable and toxic. Handle in an inert atmosphere where possible.
Waste Disposal:
-
Organotin Waste: All waste containing organotin residues must be segregated and disposed of as hazardous waste according to institutional and local regulations. To quench residual vinyltributyltin in the reaction flask, a solution of iodine in an organic solvent can be added until the color of the iodine persists. The resulting tributyltin iodide is less volatile. Alternatively, aqueous KF can be used to precipitate tributyltin fluoride. All contaminated glassware should be rinsed with a solution of potassium fluoride to precipitate any residual tin compounds before washing.
Conclusion
The synthesis of this compound from 2-bromo-6-fluoropyridine can be effectively achieved using either the Stille or Suzuki-Miyaura cross-coupling reactions. The Stille coupling may offer advantages in terms of yield and substrate scope for this particular transformation, but the toxicity of the organotin reagents is a significant concern. The Suzuki-Miyaura coupling provides a safer and more environmentally friendly alternative, although it may require more careful optimization of reaction conditions. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available resources, and safety considerations. The protocols and data provided in this guide offer a solid foundation for the successful synthesis and characterization of this valuable synthetic intermediate.
References
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Klier, L., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(25), 17163-17170. [Link]
-
Lakmal, H. D. (2020). Difference Between Heck Stile and Suzuki Reaction. Pediaa.com. [Link]
-
Fluorine Notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. [Link]
-
PubChem. (n.d.). 2-Fluoropyridine. [Link]
-
Dhara, K., & Ranu, B. C. (2016). Organoborane coupling reactions (Suzuki coupling). Beilstein Journal of Organic Chemistry, 12, 1034–1035. [Link]
-
Sdfine. (n.d.). VINYLTRI-n-BUTYL TIN Safety Data Sheet. [Link]
Sources
- 1. chegg.com [chegg.com]
- 2. 2-Vinylpyridine | CAS 100-69-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Vinylpyridine(100-69-6) IR Spectrum [chemicalbook.com]
- 5. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 6. 2-フルオロ-6-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Using 2-Fluoro-6-vinylpyridine as a medicinal chemistry intermediate
Application Note: Strategic Utilization of 2-Fluoro-6-vinylpyridine in Medicinal Chemistry
Introduction: The Bifunctional Scaffold
This compound (2F-6VP) represents a high-value "bifunctional" intermediate for modern drug discovery.[1] Unlike standard vinylpyridines, this scaffold offers two distinct, electronically coupled reactive handles:[1]
-
The C6-Vinyl Group: A tunable Michael acceptor for covalent inhibition or radical-mediated
homologation.[1] -
The C2-Fluorine Atom: A highly activated site for Nucleophilic Aromatic Substitution (
), enabled by the inductive effect of the pyridine nitrogen and the specific leaving group ability of fluorine.
This guide details the protocols for leveraging 2F-6VP as a "warhead" for covalent kinase inhibitors and as a substrate for photoredox-catalyzed diversity-oriented synthesis.[1]
Chemical Profile & Reactivity Tuning
The introduction of the fluorine atom at the C2 position significantly alters the electronic landscape compared to the parent 2-vinylpyridine.
| Property | Value (Predicted/Typical) | Medicinal Chemistry Implication |
| Molecular Weight | ~123.13 g/mol | Fragment-like, high ligand efficiency potential.[1] |
| LogP | ~1.6 | Favorable lipophilicity for membrane permeability.[1] |
| Vinyl Electrophilicity | High | The C2-F atom (EWG) pulls electron density from the ring, increasing the electrophilicity of the C6-vinyl group, making it a more potent Michael acceptor than unsubstituted 2-vinylpyridine.[1] |
| C2-F Reactivity | High ( | Reacts ~320x faster than the chloro-analog due to the high electronegativity of F stabilizing the Meisenheimer complex intermediate.[1] |
Application I: Tunable Covalent Warhead (Cysteine Targeting)
Context: Vinylpyridines are emerging as alternatives to acrylamides for Targeted Covalent Inhibitors (TCIs).[1][2] They target non-catalytic cysteine residues (e.g., Cys797 in EGFR).[1][2] 2F-6VP is particularly useful when a "hotter" warhead is required to engage less nucleophilic cysteines or to achieve rapid kinetic inactivation.[1]
Mechanism:
The thiol group of a cysteine residue attacks the
Protocol A: Cysteine Reactivity Assay (NMR-Based)
Validates the kinetics of covalent bond formation.
Materials:
-
This compound (10 mM stock in DMSO-
).[1] -
N-acetylcysteine (NAC) (10 mM stock in
, pH adjusted to 7.4 with phosphate buffer).[1] -
Internal Standard: 1,3,5-Trimethoxybenzene.[1]
Step-by-Step:
-
Preparation: In an NMR tube, mix 250 µL of the 2F-6VP stock with 250 µL of the NAC stock (1:1 molar ratio).[1]
-
Initiation: Immediately insert into the NMR spectrometer (500 MHz recommended).
-
Monitoring: Acquire
NMR spectra every 5 minutes for 2 hours. -
Analysis: Track the disappearance of the vinyl proton signals (
5.5–6.8 ppm) and the appearance of the alkyl signals ( 3.0–3.5 ppm). -
Calculation: Plot
vs. time to determine the pseudo-first-order rate constant ( ).
Self-Validating Check:
-
Pass: Vinyl signals decrease >50% within 60 minutes (indicates rapid covalent engagement).[1]
-
Fail: No change indicates the thiol pH may be too low (protonated thiol is non-nucleophilic) or the warhead is deactivated.[1]
Application II: Photoredox Giese Addition (C-C Bond Formation)
Context:
To escape "flatland" in drug discovery, 2F-6VP can be coupled with alkyl radicals (generated from carboxylic acids or halides) via photoredox catalysis.[1] This Giese-type addition selectively functionalizes the
Protocol B: Visible-Light Mediated Alkylation
Synthesizes
Reagents:
-
Substrate: this compound (0.5 mmol).[1]
-
Radical Precursor: N-Boc-Proline (0.75 mmol) (or other
-amino acids).[1] -
Photocatalyst:
(1 mol%). -
Solvent: DMSO (degassed).[1]
-
Light Source: Blue LED (450 nm).[1]
Step-by-Step:
-
Setup: Charge a 10 mL vial with the photocatalyst, N-Boc-Proline, and 2F-6VP.
-
Solvent: Add degassed DMSO (2.5 mL).
-
Inertion: Seal the vial and sparge with Nitrogen for 10 minutes (Critical: Oxygen quenches the radical chain).
-
Irradiation: Place the vial 2 cm from the Blue LED source. Stir vigorously at room temperature for 12–16 hours.
-
Workup: Dilute with ethyl acetate, wash with water (x3) to remove DMSO. Dry over
.[1] -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Causality & Insight:
-
Why Iridium? The high oxidation potential is required to oxidize the carboxylate to a radical.[1]
-
Why the 2-F atom matters here: The electron-deficient ring stabilizes the radical intermediate formed after the alkyl radical adds to the vinyl group, preventing polymerization and favoring the single-addition product.
Application III: Late-Stage Diversification via
Context: Once the vinyl group is functionalized (e.g., via the Giese reaction above), the C2-Fluorine atom serves as a "second handle."[1] It can be displaced by amines or alkoxides to introduce solubility-enhancing groups or additional pharmacophores.[1]
Protocol C: Mild Displacement
Replaces the Fluorine atom with a secondary amine.
Step-by-Step:
-
Dissolve the functionalized pyridine intermediate (from Protocol B) in anhydrous DMF.
-
Add 1.2 equivalents of the amine (e.g., Morpholine).[1]
-
Add 2.0 equivalents of
.[1] -
Heat to 60°C for 4 hours. (Note: Non-fluorinated pyridines typically require >100°C or Pd-catalysis; the 2-F enables milder conditions).[1]
-
Monitor: Check LCMS for the mass shift of
.
Visualization of Workflows
Figure 1: Reactivity & Functionalization Pathways
This diagram maps the logical flow from the raw intermediate to complex drug candidates.
Caption: Figure 1. Divergent synthesis pathways for this compound, highlighting its dual-reactivity profile.
Figure 2: Covalent Warhead Mechanism (Michael Addition)
Detailed mechanistic view of the cysteine targeting interaction.
Caption: Figure 2. Mechanism of Cysteine engagement. The 2-Fluoro substituent increases the electrophilicity of the vinyl group.
Handling & Stability
-
Storage: this compound is prone to polymerization, though slightly less than 2-vinylpyridine due to the electron-withdrawing fluorine.[1] Store at -20°C.
-
Stabilizers: Commercial samples are typically stabilized with 4-tert-butylcatechol (TBC).[1]
-
Removal of Inhibitor: Before using in Protocol B (Photoredox), pass the liquid through a short pad of basic alumina to remove TBC, as catechols can quench radical processes.[1]
References
-
Vinylpyridines as Covalent Warheads
-
Photoredox Giese Additions
-
Fluorine Effect on Reactivity
Sources
Application Notes and Protocols: The Strategic Application of 2-Fluoro-6-vinylpyridine in the Synthesis of Novel Glycogen Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pursuit of selective and potent inhibitors of glycogen synthase (GS) and glycogen synthase kinase-3 (GSK-3) is a cornerstone of modern therapeutic research, targeting a spectrum of diseases from metabolic disorders to neurodegenerative conditions. This document provides an in-depth technical guide on the strategic use of 2-Fluoro-6-vinylpyridine as a versatile building block in the synthesis of novel glycogen synthase inhibitors. We will explore the rationale behind employing a fluorinated pyridine scaffold, detail synthetic protocols, and discuss the mechanistic implications for drug design.
Introduction: The Therapeutic Imperative of Glycogen Synthase Inhibition
Glycogen synthase is a pivotal enzyme in the regulation of glucose homeostasis, responsible for the final step in glycogen synthesis. Its activity is tightly controlled by phosphorylation, primarily by GSK-3. Dysregulation of this pathway is implicated in numerous pathologies, including type 2 diabetes, glycogen storage diseases, and Alzheimer's disease.[1][2] Consequently, the development of small molecule inhibitors of GS or its regulatory kinase, GSK-3, presents a significant therapeutic opportunity.[3][4]
The pyridine nucleus is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of enzymes.[5] The strategic incorporation of a fluorine atom can further enhance the pharmacological profile of a drug candidate by improving metabolic stability, increasing membrane permeability, and modulating electronic properties to enhance binding affinity.[6][7]
This guide focuses on the potential of this compound as a precursor for a new generation of glycogen synthase inhibitors, leveraging the unique reactivity of both the vinyl group and the fluorinated pyridine ring.
The Rationale for this compound in Inhibitor Design
The selection of this compound as a starting material is predicated on several key chemical and pharmacological principles:
-
The Fluorinated Pyridine Core: The presence of a fluorine atom at the 2-position of the pyridine ring serves a dual purpose. It can increase the lipophilicity of the molecule, aiding in cell membrane penetration.[8] Furthermore, the high electronegativity of fluorine can influence the pKa of the pyridine nitrogen and create favorable electrostatic interactions with the target enzyme.[6] The fluorine atom also serves as a potential site for metabolic blocking, preventing oxidative degradation of the pyridine ring and thereby increasing the compound's half-life.[7]
-
The Vinyl Group as a Reactive Handle: The vinyl group at the 6-position is a versatile functional group that can participate in a variety of chemical transformations. This allows for the straightforward introduction of diverse pharmacophores to explore the chemical space around the pyridine core and optimize inhibitor potency and selectivity. Key reactions of the vinyl group include Michael additions, Heck couplings, and hydroaminations, providing a robust toolkit for library synthesis.
Proposed Synthetic Pathways and Protocols
While the direct application of this compound in the synthesis of glycogen synthase inhibitors is not yet extensively documented in peer-reviewed literature, its chemical properties lend themselves to several plausible synthetic strategies. Below, we outline a hypothetical, yet chemically sound, protocol for the synthesis of a novel inhibitor scaffold.
Synthesis of a Core Intermediate via Michael Addition
This protocol describes the synthesis of a key intermediate through a Michael addition reaction, using the vinyl group of this compound as the electrophile.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for a glycogen synthase inhibitor.
Protocol 1: Synthesis of Intermediate 1 via Michael Addition
| Parameter | Value/Description |
| Reactants | This compound (1.0 eq), Nucleophile (e.g., 4-aminophenol, 1.1 eq) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Base | Triethylamine (TEA, 1.5 eq) |
| Temperature | 60 °C |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous work-up followed by extraction with ethyl acetate. |
| Purification | Column chromatography on silica gel. |
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in DMF, add the chosen nucleophile (1.1 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired Michael addition product.
Causality and Justification:
-
The choice of a polar aprotic solvent like DMF ensures the solubility of the reactants and facilitates the reaction.
-
Triethylamine acts as a non-nucleophilic base to deprotonate the nucleophile, activating it for the addition to the electron-deficient vinyl group.
-
Heating the reaction accelerates the rate of the Michael addition.
Elaboration of the Core Intermediate
The fluorine atom on the pyridine ring of Intermediate 1 can be displaced by a suitable nucleophile in a nucleophilic aromatic substitution (SNAr) reaction. This allows for the introduction of a second pharmacophore, leading to the final inhibitor.
Protocol 2: Synthesis of the Final Inhibitor via SNAr
| Parameter | Value/Description |
| Reactants | Intermediate 1 (1.0 eq), Nucleophile (e.g., 3-aminopyrazole, 1.2 eq) |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Base | Potassium carbonate (K2CO3, 2.0 eq) |
| Temperature | 120 °C |
| Reaction Time | 24-48 hours |
| Work-up | Aqueous work-up and precipitation/filtration. |
| Purification | Recrystallization or preparative HPLC. |
Step-by-Step Methodology:
-
To a solution of Intermediate 1 (1.0 eq) in DMSO, add the second nucleophile (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 24-48 hours. Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
If necessary, purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by preparative HPLC.
Causality and Justification:
-
DMSO is a highly polar aprotic solvent that is ideal for SNAr reactions, as it can stabilize the charged intermediate (Meisenheimer complex).
-
Potassium carbonate is a suitable base to deprotonate the incoming nucleophile.
-
Elevated temperatures are often required to overcome the activation energy for the SNAr reaction on the electron-rich pyridine ring.
Biological Context: The Glycogen Synthase Signaling Pathway
A fundamental understanding of the signaling pathway is crucial for rational inhibitor design. The activity of glycogen synthase is primarily regulated by GSK-3, which in turn is a downstream target of the insulin signaling pathway.
Diagram of the Glycogen Synthase Signaling Pathway:
Caption: Simplified glycogen synthase signaling pathway.
Conclusion and Future Directions
This compound represents a promising and versatile starting material for the synthesis of novel glycogen synthase inhibitors. Its unique combination of a fluorinated pyridine core and a reactive vinyl "handle" allows for the systematic exploration of chemical space and the development of potent and selective drug candidates. The proposed synthetic protocols provide a solid foundation for researchers to begin synthesizing libraries of compounds for biological screening. Future work should focus on the optimization of reaction conditions and the exploration of a wide range of nucleophiles to build a comprehensive structure-activity relationship (SAR) profile for this new class of inhibitors.
References
-
Discovery and Optimization of Novel Pyridines as Highly Potent and Selective Glycogen Synthase Kinase 3 Inhibitors. ChemRxiv. [Link]
- Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. [Source not explicitly provided in search results]
-
Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
-
Discovery and Optimization of Novel Pyridines as Highly Potent and Selective Glycogen Synthase Kinase 3 Inhibitors. ResearchGate. [Link]
-
Fluorescent kinase inhibitors as probes in cancer. RSC Publishing. [Link]
-
2-Fluoro-6-Methylpyridine 95.0%(GC). PureSynth. [Link]
-
The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online. [Link]
-
2-Fluoro-6-phenylpyridine | C11H8FN | CID 2762891. PubChem. [Link]
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. [Link]
-
6-Amino-4-(pyrimidin-4-yl)pyridones: Novel glycogen synthase kinase-3β inhibitors. ResearchGate. [Link]
-
Perfectly isoselective polymerization of 2-vinylpyridine promoted by β-diketiminato rare-earth metal cationic complexes. Dalton Transactions (RSC Publishing). [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]
- Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. [Source not explicitly provided in search results]
- 2-Fluoro-6-methoxypyridine | Properties, Uses, Safety Data, Supplier in China. [Source not explicitly provided in search results]
-
2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
-
2-Fluoro-6-methylpyridine | C6H6FN | CID 96090. PubChem. [Link]
- Inhibitors of glycogen synthase kinase 3.
- GSK-3 inhibitors and uses thereof.
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Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019-2024). ResearchGate. [Link]
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Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019-2024). PubMed. [Link]
- Patent Highlights: Allosteric AR Modulators, Glycogen Synthase Inhibitors, and More. [Source not explicitly provided in search results]
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- 4. CN1835755A - GSK-3 inhibitors and uses thereof - Google Patents [patents.google.com]
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- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Polymerization of Fluorinated Vinylpyridines
Introduction: The Strategic Value of Fluorinated Poly(vinylpyridines)
Poly(vinylpyridines) (PVPs) are a versatile class of polymers owing to the unique properties of the pyridine ring, which imparts basicity, nucleophilicity, and the ability to coordinate with metal ions.[1][2] These characteristics make PVPs valuable in a wide range of applications, including as catalysts, in drug delivery systems, as smart materials responsive to pH, and in the creation of self-assembling block copolymers.[1][3] The introduction of fluorine atoms into the vinylpyridine monomer structure dramatically enhances the properties of the resulting polymers. Fluorination can lead to increased thermal stability, chemical resistance, and hydrophobicity, while also modifying the electronic properties of the pyridine ring.[4][5] These enhanced features open up new avenues for fluorinated PVPs in advanced materials science, particularly in applications requiring robust and specialized polymers.
This guide provides an in-depth overview of the primary methods for the polymerization of vinylpyridines, with a special focus on the considerations for their fluorinated analogues. We will delve into free-radical, anionic, and controlled radical polymerization techniques, namely Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. For each method, we will discuss the underlying mechanism, provide detailed experimental protocols, and offer insights into the expected outcomes and characterization techniques.
I. Free-Radical Polymerization: The Workhorse Method
Free-radical polymerization is a widely used and relatively simple method for polymerizing vinyl monomers.[6][7] It involves three main steps: initiation, propagation, and termination.[7][8] While offering ease of implementation, this method provides limited control over the polymer's molecular weight and architecture, often resulting in polymers with broad molecular weight distributions.
Causality Behind Experimental Choices
The choice of initiator is critical in free-radical polymerization. Azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), and peroxides are common initiators.[8][9] The initiator is selected based on its decomposition temperature and solubility in the chosen solvent. The solvent itself plays a crucial role, not only in dissolving the monomer and resulting polymer but also in potentially participating in chain transfer reactions that can affect the final polymer properties. For fluorinated vinylpyridines, the choice of solvent is particularly important to ensure solubility of both the monomer and the growing polymer chain.
Experimental Protocol: Free-Radical Polymerization of a Generic Fluorinated Vinylpyridine
Materials:
-
Fluorinated vinylpyridine monomer (e.g., 4-vinyl-2,3,5,6-tetrafluoropyridine)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., toluene, N,N-dimethylformamide (DMF))
-
Methanol (for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and hot plate
-
Nitrogen or Argon source
Procedure:
-
Monomer Purification: Purify the fluorinated vinylpyridine monomer by passing it through a column of basic alumina to remove any inhibitors.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the fluorinated vinylpyridine monomer and AIBN in the chosen anhydrous solvent. The molar ratio of monomer to initiator will influence the final molecular weight.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature suitable for the decomposition of AIBN (typically 60-80 °C). Allow the reaction to proceed for the desired time (e.g., 12-24 hours). The solution will become more viscous as the polymer forms.
-
Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven until a constant weight is achieved.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the conversion of the monomer.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Data Presentation: Typical Conditions for Free-Radical Polymerization
| Monomer | Initiator | Solvent | Temperature (°C) | Time (h) | PDI |
| 4-vinylpyridine | AIBN | DMF | 70 | 24 | >1.5 |
| 2-vinylpyridine | AIBN | Toluene | 60 | 18 | >1.5 |
II. Controlled/Living Polymerization: Precision in Polymer Synthesis
For applications requiring well-defined polymer architectures, such as block copolymers, controlled or "living" polymerization techniques are essential. These methods allow for precise control over molecular weight, narrow molecular weight distributions (low PDI), and the synthesis of complex polymer structures.[10]
A. Anionic Polymerization: The Pioneer of Living Polymerization
Anionic polymerization is a powerful technique for the synthesis of well-defined polymers from monomers with electron-withdrawing substituents.[11] It proceeds via an anionic propagating species and is highly sensitive to impurities, requiring stringent reaction conditions.[11] For vinylpyridines, anionic polymerization is a classic and effective method to produce well-defined block copolymers.[1] However, side reactions can occur, especially at warmer temperatures, leading to branching and cross-linking.[1]
The choice of initiator, typically an organolithium compound like sec-butyllithium, is crucial for efficient initiation.[12] The polymerization is usually conducted at low temperatures (e.g., -78 °C) in a polar aprotic solvent like tetrahydrofuran (THF) to minimize side reactions.[1] The purity of all reagents and the reaction setup is paramount for successful anionic polymerization.
Materials:
-
Fluorinated vinylpyridine monomer (rigorously purified)
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol (for termination)
-
Schlenk line and high-vacuum equipment
Procedure:
-
Solvent and Monomer Purification: Dry THF over sodium/benzophenone ketyl and distill under vacuum immediately before use. Purify the fluorinated vinylpyridine monomer by distillation from calcium hydride.
-
Reaction Setup: Assemble the reaction glassware under high vacuum and flame-dry to remove any adsorbed moisture.
-
Initiation: Cool the reaction flask containing THF to -78 °C. Add the sec-butyllithium initiator via syringe.
-
Propagation: Slowly add the purified fluorinated vinylpyridine monomer to the initiator solution at -78 °C. The reaction is typically very fast.[1]
-
Termination: After the desired polymerization time, terminate the reaction by adding a small amount of anhydrous methanol.
-
Purification: Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.
B. Atom Transfer Radical Polymerization (ATRP): A Robust and Versatile Method
ATRP is a versatile controlled radical polymerization technique that allows for the synthesis of well-defined polymers with complex architectures.[13] It is based on a reversible equilibrium between active radicals and dormant species, mediated by a transition metal complex, typically copper-based.[13][14]
The choice of the initiator, catalyst (e.g., CuBr), and ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine - PMDETA) is critical for controlling the polymerization. The ligand solubilizes the copper salt and tunes its reactivity. For basic and nucleophilic monomers like vinylpyridines, using a chloride-based initiating/catalytic system is essential to achieve good control and a narrow molecular weight distribution.[14]
Materials:
-
Fluorinated vinylpyridine monomer
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anhydrous solvent (e.g., anisole)
-
Methanol (for precipitation)
-
Schlenk flask and line
Procedure:
-
Reaction Setup: In a Schlenk flask, add the fluorinated vinylpyridine monomer, EBiB, and solvent.
-
Catalyst Preparation: In a separate Schlenk flask, add CuBr and PMDETA.
-
Degassing: Degas both flasks by three freeze-pump-thaw cycles.
-
Polymerization: Under an inert atmosphere, transfer the monomer/initiator solution to the catalyst-containing flask. Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).
-
Termination: After the desired time or monomer conversion, cool the reaction and expose it to air to oxidize the copper catalyst, which terminates the polymerization.
-
Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
C. Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: The Most Versatile Method
RAFT polymerization is arguably the most versatile controlled radical polymerization technique, compatible with a wide range of monomers and reaction conditions.[12][15] It relies on a chain transfer agent (CTA) to mediate the polymerization through a reversible addition-fragmentation process.
The choice of the RAFT agent is the most critical parameter for a successful RAFT polymerization. The reactivity of the RAFT agent must be matched to the monomer being polymerized. For vinylpyridines, dithiobenzoates and trithiocarbonates are often effective CTAs.[16][17][18] The choice of initiator and solvent is similar to that in conventional free-radical polymerization.
Materials:
-
Fluorinated vinylpyridine monomer
-
RAFT agent (e.g., cumyl dithiobenzoate)
-
AIBN (initiator)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Hexanes or diethyl ether (for precipitation)
-
Schlenk flask and line
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the fluorinated vinylpyridine monomer, RAFT agent, and AIBN in the solvent.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles.
-
Polymerization: Place the sealed flask in a preheated oil bath at a temperature suitable for the initiator (e.g., 60-70 °C).
-
Termination and Purification: After the desired time, cool the reaction. The polymer can be isolated by precipitation into a non-solvent like hexanes or diethyl ether. The polymer is then collected by filtration and dried under vacuum.
Data Presentation: Comparison of Controlled Polymerization Techniques for Vinylpyridines
| Technique | Initiator/Catalyst System | Solvent | Temperature (°C) | PDI | Key Advantages |
| Anionic | s-BuLi | THF | -78 | <1.1 | Very fast, well-defined polymers |
| ATRP | EBiB/CuBr/PMDETA | Anisole | 60-90 | 1.1-1.3 | Good control, tolerant to some impurities |
| RAFT | AIBN/Dithiobenzoate | Dioxane | 60-70 | 1.1-1.3 | Highly versatile, wide monomer scope |
III. Visualization of Polymerization Mechanisms and Workflows
Diagrams
Caption: The core equilibrium of Atom Transfer Radical Polymerization (ATRP).
Caption: Key steps in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
IV. Conclusion and Future Outlook
The polymerization of fluorinated vinylpyridines offers a pathway to a new generation of high-performance polymers with tailored properties. While free-radical polymerization provides a straightforward route to these materials, controlled polymerization techniques like anionic, ATRP, and RAFT are indispensable for creating well-defined architectures for advanced applications. The protocols and insights provided in this guide serve as a foundation for researchers and professionals in the field to explore the exciting possibilities of fluorinated poly(vinylpyridines). Future research will likely focus on the synthesis of novel fluorinated vinylpyridine monomers and the development of even more efficient and robust polymerization methods to further expand the scope and utility of these remarkable polymers.
V. References
-
Directed synthesis of copolymers based on fluorine-containing styrene derivatives. (n.d.). Google Scholar.
-
(PDF) Free radical polymerization of vinyl monomers - ResearchGate. (n.d.). ResearchGate. [Link]
-
Free radical polymerization - YouTube. (2019, December 10). YouTube. [Link]
-
Free Radical Polymerization - Chemistry LibreTexts. (2015, July 7). Chemistry LibreTexts. [Link]
-
(PDF) Fluorinated amphiphilic block copolymers via RAFT polymerization and its application as surf-RAFT agent in miniemulsion polymerization - ResearchGate. (n.d.). ResearchGate. [Link]
-
Surface-Initiated Atom Transfer Radical Polymerization for the Preparation of Well-Defined Organic–Inorganic Hybrid Nanomaterials - MDPI. (2019, September 18). MDPI. [Link]
-
RAFT Polymerization of Vinyl Esters: Synthesis and Applications - MDPI. (n.d.). MDPI. [Link]
-
Anionic polymerization of fluorinated vinyl monomers - Sci-Hub. (n.d.). Sci-Hub. [Link]
-
Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization | Macromolecules - ACS Publications. (n.d.). ACS Publications. [Link]
-
Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - NIH. (n.d.). National Institutes of Health. [Link]
-
Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility | Macromolecules - ACS Publications. (2019, February 12). ACS Publications. [Link]
-
1 Anionic Vinyl Polymerization. (n.d.). Google Scholar.
-
Amphiphilic Fluorinated Block Copolymer Synthesized by RAFT Polymerization for Graphene Dispersions - MDPI. (n.d.). MDPI. [Link]
-
Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology - Polymer Chemistry (RSC Publishing). (2021, March 15). Royal Society of Chemistry. [Link]
-
Well-Defined fluorinated copolymers via organometallic mediated radical polymerization. (2017, June 27). Advanced Science News. [Link]
-
Living/controlled polymerization of vinylpyridines into sequence-regulated copolymers by Lewis pair | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Fluorinated Polymers: Volume 2: Applications. (n.d.). Google Books.
-
Rational Selection of Initiating/Catalytic Systems for the Copper-Mediated Atom Transfer Radical Polymerization of Basic Monomers in Protic Media: ATRP of 4-Vinylpyridine | Macromolecules. (n.d.). ACS Publications. [Link]
-
(PDF) Poly(vinylidene fluoride) with grafted 4-vinylpyridine polymer side chains for pH-sensitive microfiltration membranes - ResearchGate. (n.d.). ResearchGate. [Link]
-
Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique - MDPI. (n.d.). MDPI. [Link]
-
2-Vinylpyridine - Wikipedia. (n.d.). Wikipedia. [Link]
-
Free Radical Polymerization - The Knowles Group. (2020, January 11). The Knowles Group. [Link]
-
Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) diblock copolymers: synthesis, self-assembly and interaction - Polymer Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
-
Effect of solvents in radiation-induced grafting of 4-vinyl pyridine onto fluorinated ethylene propylene copolymer | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
ATRP of 2-Vinylpyridine and tert-Butyl Acrylate Mixtures Giving Precursors of Polyampholytes | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties - MDPI. (n.d.). MDPI. [Link]
-
Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC. (n.d.). National Institutes of Health. [Link]
-
Controlled Anionic Synthesis of Polyisoprene−Poly(2-vinylpyridine) Diblock Copolymers in Hydrocarbon Solution | Macromolecules - ACS Publications. (n.d.). ACS Publications. [Link]
-
Controlled radical polymerization of 4-vinylpyridine - Semantic Scholar. (1997, November 1). Semantic Scholar. [Link]
-
Exploring 2-Vinylpyridine's Role in Advanced Polymer Science. (n.d.). CHEMETO. [Link]
-
Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - ResearchGate. (n.d.). ResearchGate. [Link]
Sources
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- 4. api.pageplace.de [api.pageplace.de]
- 5. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 13. Surface-Initiated Atom Transfer Radical Polymerization for the Preparation of Well-Defined Organic–Inorganic Hybrid Nanomaterials [mdpi.com]
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Application Notes and Protocols for the Functionalization of the Vinyl Group in 2-Fluoro-6-vinylpyridine
Introduction: The Strategic Importance of 2-Fluoro-6-vinylpyridine in Modern Drug Discovery
This compound is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The pyridine core is a common motif in a vast array of biologically active molecules, and the presence of a fluorine atom at the 2-position can profoundly influence a molecule's physicochemical properties. Fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen, impact metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1]
The vinyl group at the 6-position serves as a versatile synthetic handle, offering a gateway to a diverse range of molecular architectures through a variety of well-established chemical transformations. This guide provides detailed application notes and protocols for the functionalization of the vinyl group in this compound, empowering researchers to leverage this valuable scaffold in the design and synthesis of novel chemical entities. We will delve into the mechanistic underpinnings of each transformation, providing not just a recipe, but a deeper understanding of the chemical principles at play.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the construction of carbon-carbon bonds. The vinyl group of this compound is an excellent substrate for these transformations, enabling the introduction of aryl, heteroaryl, and alkynyl moieties.
Heck-Mizoroki Reaction: Arylation and Vinylation
The Heck-Mizoroki reaction involves the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex.[2][3] This reaction is particularly useful for synthesizing substituted styrenes and stilbenes. The electron-withdrawing nature of the 2-fluoropyridyl ring can influence the reactivity of the vinyl group in this transformation.
Causality of Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[3]
-
Ligand: Triphenylphosphine (PPh₃) is a widely used phosphine ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base: A base, such as triethylamine (Et₃N) or sodium acetate (NaOAc), is required to neutralize the hydrogen halide generated during the reaction and regenerate the active catalyst.[4]
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is typically used to ensure the solubility of the reactants and catalyst.
Experimental Protocol: Heck Coupling of this compound with 4-Iodoanisole
| Reagent/Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol, 1.0 equiv. |
| 4-Iodoanisole | 1.2 mmol, 1.2 equiv. |
| Catalyst System | |
| Palladium(II) acetate (Pd(OAc)₂) | 0.02 mmol, 2 mol% |
| Triphenylphosphine (PPh₃) | 0.04 mmol, 4 mol% |
| Base | |
| Triethylamine (Et₃N) | 2.0 mmol, 2.0 equiv. |
| Solvent | |
| N,N-Dimethylformamide (DMF) | 5 mL |
| Reaction Conditions | |
| Temperature | 100 °C |
| Time | 12-24 h |
| Atmosphere | Inert (Nitrogen or Argon) |
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (10.5 mg, 0.04 mmol).
-
Add N,N-dimethylformamide (5 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.
-
Add this compound (123 mg, 1.0 mmol), 4-iodoanisole (281 mg, 1.2 mmol), and triethylamine (0.28 mL, 2.0 mmol).
-
Heat the reaction mixture to 100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Diagram: Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[5] This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and esters.
Causality of Experimental Choices:
-
Boronic Acid/Ester: The choice of the organoboron reagent allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups.
-
Catalyst: A palladium catalyst, often in combination with a phosphine ligand, is essential for the reaction. Different catalyst systems can be employed depending on the specific substrates.
-
Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to activate the organoboron species for transmetalation to the palladium center.[6]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is commonly used.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Note: This protocol assumes the synthesis of the necessary boronic acid or ester derivative of this compound, or the use of a suitable halide precursor for coupling with a vinylboronic acid derivative.
| Reagent/Parameter | Value |
| Reactants | |
| 2-Fluoro-6-(2-bromoethenyl)pyridine | 1.0 mmol, 1.0 equiv. |
| Phenylboronic Acid | 1.5 mmol, 1.5 equiv. |
| Catalyst System | |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 0.03 mmol, 3 mol% |
| Base | |
| Potassium Carbonate (K₂CO₃) | 2.0 mmol, 2.0 equiv. |
| Solvent | |
| 1,4-Dioxane/Water | 4:1 mixture (5 mL) |
| Reaction Conditions | |
| Temperature | 90 °C |
| Time | 8-16 h |
| Atmosphere | Inert (Nitrogen or Argon) |
Step-by-Step Methodology:
-
In a microwave vial, combine 2-Fluoro-6-(2-bromoethenyl)pyridine (202 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol).
-
Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Seal the vial and heat the mixture to 90 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by column chromatography on silica gel.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Oxidation of the Vinyl Group: Introducing Oxygen Functionality
The vinyl group of this compound can be readily oxidized to introduce valuable oxygen-containing functional groups, such as alcohols, diols, and epoxides. These transformations open up avenues for further synthetic manipulations.
Hydroboration-Oxidation: Anti-Markovnikov Alcohol Synthesis
Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol.[7] A key feature of this reaction is its anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond.[8]
Causality of Experimental Choices:
-
Hydroborating Agent: Borane-tetrahydrofuran complex (BH₃·THF) is a common and convenient source of borane.
-
Oxidizing Agent: An alkaline solution of hydrogen peroxide (H₂O₂) is used in the second step to oxidize the intermediate organoborane to the corresponding alcohol.
-
Solvent: Tetrahydrofuran (THF) is the solvent of choice for the hydroboration step as it stabilizes the borane reagent.[7]
Experimental Protocol: Hydroboration-Oxidation of this compound
| Reagent/Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol, 1.0 equiv. |
| Hydroboration | |
| Borane-THF complex (1 M in THF) | 1.1 mL, 1.1 mmol |
| Oxidation | |
| Sodium Hydroxide (3 M aqueous) | 1.0 mL |
| Hydrogen Peroxide (30% aqueous) | 1.0 mL |
| Solvent | |
| Tetrahydrofuran (THF) | 5 mL |
| Reaction Conditions | |
| Temperature (Hydroboration) | 0 °C to room temperature |
| Temperature (Oxidation) | 0 °C to room temperature |
| Time | 2-4 h (hydroboration), 1-2 h (oxidation) |
| Atmosphere | Inert (Nitrogen or Argon) |
Step-by-Step Methodology:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add this compound (123 mg, 1.0 mmol) dissolved in dry THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-THF complex (1.1 mL of a 1 M solution, 1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction back to 0 °C and slowly add the aqueous sodium hydroxide solution (1.0 mL, 3 M).
-
Carefully add the hydrogen peroxide solution (1.0 mL, 30%) dropwise, ensuring the temperature remains below 20 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Sharpless Asymmetric Dihydroxylation: Enantioselective Synthesis of Diols
The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes using a catalytic amount of osmium tetroxide in the presence of a chiral ligand.[9] The commercially available AD-mix-α and AD-mix-β reagents provide reliable access to either enantiomer of the diol product.[10]
Causality of Experimental Choices:
-
AD-mix: The AD-mix formulations contain the osmium catalyst, a chiral ligand ((DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β), a re-oxidant (potassium ferricyanide), and a base (potassium carbonate).[10]
-
Co-solvent: A mixture of t-butanol and water is the standard solvent system for this reaction.
-
Methanesulfonamide: This additive can sometimes accelerate the reaction and improve enantioselectivity.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of this compound
| Reagent/Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol, 1.0 equiv. |
| Reagent | |
| AD-mix-β (or AD-mix-α) | 1.4 g |
| Methanesulfonamide (CH₃SO₂NH₂) | 1.0 mmol, 1.0 equiv. (optional) |
| Solvent | |
| t-Butanol/Water | 1:1 mixture (10 mL) |
| Reaction Conditions | |
| Temperature | 0 °C to room temperature |
| Time | 12-24 h |
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve AD-mix-β (1.4 g) in a 1:1 mixture of t-butanol and water (10 mL) and stir at room temperature until both phases are clear.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (123 mg, 1.0 mmol) to the cold solution.
-
Stir the reaction vigorously at 0 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding solid sodium sulfite (1.5 g) and stirring for 1 hour at room temperature.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with a 2 M NaOH solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by column chromatography on silica gel.
Diagram: Sharpless Asymmetric Dihydroxylation Mnemonic
Caption: Mnemonic for predicting the stereochemical outcome of Sharpless asymmetric dihydroxylation.
Epoxidation: Synthesis of 2-Fluoro-6-(oxiran-2-yl)pyridine
Epoxidation of the vinyl group provides a reactive three-membered ring that can be opened by various nucleophiles to introduce a wide range of functionalities. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this transformation.[11]
Causality of Experimental Choices:
-
Epoxidizing Agent: m-CPBA is a readily available and effective reagent for the epoxidation of alkenes.[12]
-
Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) is typically used to prevent the opening of the newly formed epoxide.
-
Buffer: A mild base, such as sodium bicarbonate (NaHCO₃), can be added to neutralize the meta-chlorobenzoic acid byproduct, which can catalyze the decomposition or rearrangement of the epoxide.
Experimental Protocol: Epoxidation of this compound with m-CPBA
| Reagent/Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol, 1.0 equiv. |
| m-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 1.2 mmol, 1.2 equiv. |
| Buffer | |
| Sodium Bicarbonate (NaHCO₃) | 2.0 mmol, 2.0 equiv. |
| Solvent | |
| Dichloromethane (DCM) | 10 mL |
| Reaction Conditions | |
| Temperature | 0 °C to room temperature |
| Time | 2-6 h |
Step-by-Step Methodology:
-
Dissolve this compound (123 mg, 1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Add sodium bicarbonate (168 mg, 2.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add m-CPBA (approx. 225 mg of 77% pure, 1.2 mmol) portion-wise over 10 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-5 hours, monitoring by TLC.
-
Upon completion, filter off the solids and wash the filter cake with DCM.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to avoid polymerization of the epoxide.
-
The crude epoxide can often be used in the next step without further purification. If necessary, purification can be attempted by column chromatography on neutral alumina.
Conclusion and Future Perspectives
The protocols detailed in this guide provide a robust starting point for the synthetic exploration of this compound. The functionalization of the vinyl group opens up a vast chemical space for the development of novel compounds with potential applications in medicinal chemistry and materials science. The electron-withdrawing nature of the 2-fluoropyridine ring is a key consideration in these reactions, influencing both the reactivity of the vinyl group and the stability of reaction intermediates. Further investigations into asymmetric transformations and the development of more sustainable catalytic systems will undoubtedly continue to expand the synthetic utility of this valuable building block.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]
-
Diez-Gonzalez, S., & Nolan, S. P. (2008). Stereoselective C-C and C-N bond formation using N-heterocyclic carbene-containing complexes. Accounts of Chemical Research, 41(2), 349-358. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
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Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
- Brown, H. C. (1975). Organic Syntheses via Boranes. John Wiley & Sons.
-
Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Ukaji, Y. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771. [Link]
-
Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic asymmetric dihydroxylation. Chemical Reviews, 94(8), 2483-2547. [Link]
-
Prilezhaev, N. A. (1909). Oxidation of unsaturated compounds with organic peroxides. Berichte der deutschen chemischen Gesellschaft, 42(4), 4811-4815. [Link]
- Hartwig, J. F. (2010).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of polyvalent iodine. Chemical Reviews, 108(12), 5299-5358. [Link]
-
Zweifel, G., & Brown, H. C. (1963). Hydration of olefins, dienes, and acetylenes via hydroboration. Organic Reactions, 13, 1-54. [Link]
- Jacobsen, E. N. (1993). Asymmetric catalytic epoxidation of unfunctionalized olefins. In Catalytic Asymmetric Synthesis (pp. 159-202). VCH Publishers.
-
Shi, Y. (2004). Organocatalytic asymmetric epoxidation of olefins by chiral ketones. Accounts of Chemical Research, 37(8), 488-496. [Link]
-
Sharpless, K. B., et al. (2001). The AD-mixes: A Story of Discovery and Serendipity. Nobel Lecture. [Link]
- Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder reaction: selected practical methods. John Wiley & Sons.
- Nicolaou, K. C., Sorensen, E. J., & Winssinger, N. (1998). The art and science of organic and natural products synthesis. Journal of the Chemical Society, Perkin Transactions 1, (10), 1609-1624.
-
Drysdale, M. J., & Casy, A. F. (1999). The use of m-chloroperoxybenzoic acid for the N-oxidation of basic drugs. Journal of Pharmaceutical and Biomedical Analysis, 21(4), 689-697. [Link]
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. [Link]
-
Negishi, E. I. (1982). Palladium- or nickel-catalyzed cross coupling. A new selective method for carbon-carbon bond formation. Accounts of Chemical Research, 15(11), 340-348. [Link]
-
Stille, J. K. (1986). The palladium-catalyzed cross-coupling reactions of organotin reagents with organic electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
-
Hiyama, T., & Hatanaka, Y. (1994). Palladium-catalyzed cross-coupling reaction of organosilicon compounds. Pure and Applied Chemistry, 66(7), 1471-1478. [Link]
-
Kumada, M. (1980). Nickel and palladium complex catalyzed cross-coupling reactions of organometallic reagents with organic halides. Pure and Applied Chemistry, 52(4), 669-679. [Link]
- Corriu, R. J. P., & Masse, J. P. (1972). Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls.
-
Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides. Catalysis by nickel-phosphine complexes. Journal of the American Chemical Society, 94(12), 4374-4376. [Link]
- Murahashi, S. I. (2002). Ruthenium-catalyzed reactions for the establishment of green chemistry. Journal of Synthetic Organic Chemistry, Japan, 60(11), 1058-1067.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Buchwald, S. L., & Mauger, C. (2007). A tribute to John F. Hartwig, recipient of the 2006 Thieme-IUPAC prize in synthetic organic chemistry. Synthesis, 2007(10), I-V.
-
Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]
- Wurtz, A. (1855). Sur une nouvelle classe de radicaux organiques. Annales de chimie et de physique, 44, 275-312.
-
Ullmann, F. (1901). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185. [Link]
-
Krow, G. R. (1993). The Baeyer-Villiger oxidation of ketones and aldehydes. Organic Reactions, 43, 251-798. [Link]
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- 6. researchgate.net [researchgate.net]
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- 8. Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
Application Notes and Protocols for 2-Fluoro-6-vinylpyridine as a Monomer for Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination in Functional Polymers
The incorporation of fluorine into polymer structures offers a powerful tool for tuning material properties.[1][2][3] The unique electronegativity, size, and low polarizability of the fluorine atom can impart enhanced thermal stability, chemical resistance, and hydrophobicity, while also modulating the electronic properties of the polymer backbone. In the context of pyridine-based polymers, which are known for their coordination chemistry, pH-responsiveness, and catalytic activity, the introduction of a fluorine atom presents an opportunity to create a new class of functional materials with tailored characteristics.[4][5]
This guide provides a comprehensive overview of 2-fluoro-6-vinylpyridine as a promising, albeit specialized, monomer for the synthesis of advanced functional polymers. While direct literature on this specific monomer is emerging, we present here a scientifically grounded set of protocols and application notes based on established principles of organic synthesis and polymer chemistry for analogous compounds. We will detail a proposed synthesis of the monomer, followed by controlled radical polymerization methodologies, and a discussion of the potential properties and applications of the resulting poly(this compound), with a particular focus on its relevance to drug delivery and advanced materials.
Monomer Synthesis: A Proposed Route to this compound
The synthesis of this compound is not yet widely documented in commercial catalogs. However, a plausible and efficient synthetic route can be designed based on established organometallic cross-coupling reactions, which are known for their high functional group tolerance. The proposed method is a Suzuki-Miyaura cross-coupling reaction.
This approach involves the palladium-catalyzed reaction of a vinylboronic acid derivative with a suitable fluorinated pyridine halide.[6][7][8]
Proposed Reaction Scheme:
Sources
- 1. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. polysciences.com [polysciences.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: 2-Fluoro-6-vinylpyridine Handling and Polymerization Control
Welcome to the technical support center for 2-Fluoro-6-vinylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly reactive monomer. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of spontaneous polymerization, ensuring the success and safety of your experiments.
Understanding the Challenge: The Inherent Reactivity of this compound
This compound is a valuable building block in the synthesis of advanced polymers and pharmaceutical intermediates. However, its vinyl group, activated by the electron-withdrawing nature of the fluorinated pyridine ring, makes it highly susceptible to spontaneous free-radical polymerization. This unwanted polymerization can lead to sample loss, inconsistent experimental results, and potential safety hazards. This guide provides a comprehensive framework for mitigating these risks through proper storage, handling, and purification techniques.
Frequently Asked Questions (FAQs)
Q1: Why did my this compound polymerize upon storage?
Spontaneous polymerization of this compound is primarily initiated by exposure to heat, light, and oxygen.[1] Free radicals, which can be generated by these conditions, will readily attack the vinyl group, leading to a chain reaction and the formation of a polymer. Commercially available this compound is typically supplied with a free-radical inhibitor, such as 4-tert-butylcatechol (TBC), to prevent this during shipping and storage.[2][3][4][5][6] However, the effectiveness of the inhibitor can diminish over time, especially with improper storage.
Q2: What are the optimal storage conditions for this compound?
To maximize shelf life and prevent premature polymerization, this compound should be stored in a cool, dark, and well-ventilated area.[3][7] The recommended storage temperature is typically -20°C.[4][6][7] The container should be tightly sealed to prevent exposure to oxygen, which can participate in the initiation of polymerization.[3][7]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes the rate of potential initiation reactions. |
| Light | Store in an amber or opaque container in a dark location | Prevents photo-initiation of free radicals. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) | Excludes oxygen, which can form peroxides that act as initiators. |
| Container | Tightly sealed, appropriate for flammable liquids | Prevents contamination and evaporation. |
Q3: I need to use inhibitor-free this compound for my reaction. How do I remove the inhibitor?
The presence of an inhibitor will interfere with controlled polymerization reactions.[8] Therefore, it must be removed immediately prior to use. The most common and effective methods are alkaline extraction and column chromatography.
Troubleshooting and Protocols
Troubleshooting Guide: Monomer Integrity
| Issue | Potential Cause | Recommended Action |
| Monomer appears viscous or contains solid particles. | Spontaneous polymerization has occurred. | Do not attempt to use the monomer. Dispose of it according to your institution's hazardous waste guidelines. |
| Monomer is discolored (yellow to brown). | Minor oxidation or presence of impurities. | The monomer may still be usable after purification. Proceed with inhibitor removal and distillation. |
| Polymerization reaction fails to initiate. | Incomplete removal of the inhibitor. | Re-purify the monomer using one of the detailed protocols below. |
| Polymerization proceeds in an uncontrolled manner. | Presence of impurities that act as initiators (e.g., peroxides). | Ensure all solvents and reagents are purified and deoxygenated. Purify the monomer via vacuum distillation. |
Experimental Protocols
Protocol 1: Inhibitor Removal via Alkaline Extraction
This method is effective for removing phenolic inhibitors like 4-tert-butylcatechol (TBC).
Materials:
-
This compound containing inhibitor
-
10% (w/v) Sodium hydroxide (NaOH) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Round-bottom flask
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 10% NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the phenolic inhibitor.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with deionized water (2-3 times) by repeating steps 2-5 with water instead of NaOH solution. This removes any residual NaOH.
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes.
-
Filter the dried monomer into a clean, dry round-bottom flask.
-
The inhibitor-free monomer is now ready for use or can be further purified by vacuum distillation.
Protocol 2: Inhibitor Removal via Column Chromatography
This is an alternative method, particularly useful for smaller quantities of the monomer.[9][10]
Materials:
-
This compound containing inhibitor
-
Activated basic alumina
-
Glass chromatography column
-
Cotton or glass wool
-
Collection flask
Procedure:
-
Prepare a chromatography column by placing a small plug of cotton or glass wool at the bottom and then filling it with activated basic alumina.
-
Gently tap the column to ensure even packing.
-
Carefully add the this compound to the top of the column.
-
Allow the monomer to pass through the alumina bed under gravity. The phenolic inhibitor will be adsorbed by the basic alumina.
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
The purified monomer should be used immediately.
Visualizing the Chemistry
Free-Radical Polymerization of this compound
The polymerization process proceeds via a classic free-radical mechanism involving initiation, propagation, and termination steps.
Mechanism of Inhibition by 4-tert-butylcatechol (TBC)
TBC is a highly effective inhibitor because it readily donates a hydrogen atom to a propagating radical, creating a stable radical that is unable to initiate further polymerization.
Troubleshooting Workflow: Monomer Purification
This workflow provides a logical sequence of steps to ensure your this compound is ready for your experiment.
Safe Handling and Disposal
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[11][12]
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal.[11]
-
Disposal: Unused or polymerized this compound, as well as any waste from the inhibitor removal process, should be treated as hazardous chemical waste.[13][14] Collect in a labeled, sealed container and dispose of it through your institution's environmental health and safety office.[12][14][15] Do not dispose of it down the drain.[15]
Physical and Chemical Properties
| Property | 2-Vinylpyridine[1][2][16] | 2-Fluoro-6-methylpyridine[17][18] | 2-Fluoro-6-(trifluoromethyl)pyridine[11] |
| Molecular Formula | C₇H₇N | C₆H₆FN | C₆H₃F₄N |
| Molar Mass | 105.14 g/mol | 111.12 g/mol | 165.09 g/mol |
| Appearance | Colorless to brown liquid | Colorless to light yellow liquid | Colorless liquid |
| Boiling Point | 158 °C | 142-144 °C | ~143 °C |
| Density | ~0.977 g/mL at 25°C | ~1.104 g/mL at 25°C | ~1.40 g/mL at 20°C |
| Flash Point | ~47 °C | ~67 °C | ~50 °C |
References
-
Pipzine Chemicals. (n.d.). 2-Fluoro-6-methylpyridine | Properties, Uses, Safety, Supplier in China. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (2023, December 1). 2-Vinylpyridine. In Wikipedia. Retrieved February 5, 2026, from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Vinylpyridine CAS:100-6-9 manufacturer supplier producer and factory-NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 5, 2026, from [Link]
-
The Good Scents Company. (n.d.). 2-vinyl pyridine. Retrieved February 5, 2026, from [Link]
-
Ottokemi. (n.d.). 2-Vinyl pyridine, 97%. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2015, August 6). How can I remove inhibitors from the monomer solid like MBAA and acrylamide. If they are present? Retrieved February 5, 2026, from [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved February 5, 2026, from [Link]
-
Scientific Research Publishing. (2023). An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique. Retrieved February 5, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information - A simple one-step sonochemical route towards functional hairy polymer nanoparticles. Retrieved February 5, 2026, from [Link]
-
Scientific Polymer Products. (n.d.). Safety Data Sheet: 4-Vinylpyridine. Retrieved February 5, 2026, from [Link]
-
University of Washington. (n.d.). Standard Operating Procedure: Pyridine. Retrieved February 5, 2026, from [Link]
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved February 5, 2026, from [Link]
-
Chemistry Stack Exchange. (2017, October 20). remove inhibitor from monomer. Retrieved February 5, 2026, from [Link]
-
Cheresources.com Community. (2010, March 5). Styrene Monomer/inhibitor Separation. Retrieved February 5, 2026, from [Link]
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Handling 2-Fluoro-6-vinylpyridine air and moisture sensitivity
Welcome to the technical support center for 2-Fluoro-6-vinylpyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but sensitive building block. As a substituted vinylpyridine, this compound is highly susceptible to degradation through polymerization and reactions involving its fluoropyridine core, particularly in the presence of air and moisture. This document provides in-depth troubleshooting advice and detailed protocols to ensure the successful handling, storage, and use of this compound in your experiments.
Core Principles of Handling: Understanding the Sensitivity
This compound possesses two key reactive sites that dictate its sensitivity:
-
The Vinyl Group: Like other vinyl monomers such as styrene or other vinylpyridines, the vinyl group is highly prone to spontaneous free-radical polymerization.[1] This process can be initiated by oxygen (from air), light, or heat, leading to the formation of unwanted oligomers or solid polymers.[2][3] Commercially available this compound is often stabilized with a polymerization inhibitor, such as tert-butylcatechol, to prevent this during storage.[2]
-
The 2-Fluoro-Pyridine System: The fluorine atom at the 2-position makes the pyridine ring highly electron-deficient. This activates the ring for nucleophilic aromatic substitution (SNAr), where a nucleophile can displace the fluoride leaving group.[4][5] Water, especially under basic conditions which can form hydroxide ions, is a potent enough nucleophile to cause hydrolysis, leading to the formation of 2-hydroxy-6-vinylpyridine. This reactivity makes it imperative to use anhydrous conditions in most applications.[6]
Understanding these dual sensitivities is the foundation for troubleshooting and developing robust experimental procedures.
Troubleshooting Guide
This section addresses common problems encountered during the use of this compound in a question-and-answer format.
Q1: My reaction is producing a significant amount of white, insoluble solid, and my yield of the desired product is very low. What is happening?
A1: This is a classic sign of uncontrolled polymerization of the vinyl group.
-
Causality: The presence of atmospheric oxygen, even in small amounts, can initiate a free-radical chain reaction, causing the monomer to polymerize.[3] This is often exacerbated by elevated reaction temperatures. If you have removed the manufacturer's inhibitor, the monomer becomes extremely susceptible to this process.[7]
-
Troubleshooting Steps:
-
Verify Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (Nitrogen or Argon). This requires using proper Schlenk line or glovebox techniques.[8][9] All solvents and liquid reagents must be thoroughly degassed before use.
-
Check Reagent Purity: If you are using a previously opened bottle of this compound, it may have already begun to oligomerize. Consider purifying the monomer by passing it through a column of basic alumina to remove the inhibitor and any oligomers immediately before use.[10] Crucially, use the purified, uninhibited monomer immediately , as it is now highly prone to polymerization.[7]
-
Control Reaction Temperature: Avoid unnecessarily high temperatures. If the reaction must be heated, ensure the inert atmosphere is maintained throughout.
-
Consider a Radical Scavenger: In some specific reaction types (that are not radical-based), adding a small amount of a radical inhibitor like BHT (Butylated hydroxytoluene) can be beneficial, but this must be assessed for compatibility with your desired reaction.
-
Q2: My mass spectrometry results show a byproduct with a mass 1 Da higher than my starting material (loss of F, gain of OH). Why is my fluorine atom being displaced?
A2: This indicates a nucleophilic aromatic substitution (SNAr) reaction, likely caused by water.
-
Causality: The electron-deficient nature of the fluoropyridine ring makes it susceptible to attack by nucleophiles.[4] Water (or hydroxide ions) can act as a nucleophile, displacing the fluoride to form 2-hydroxy-6-vinylpyridine.[6] This can occur if you are using wet solvents, reagents with residual moisture, or certain basic conditions that generate hydroxide.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried and stored over molecular sieves. Use of solvents from freshly opened Sure/Seal™ bottles is highly recommended.[11][12]
-
Dry Your Reagents: Ensure all other reagents in the reaction are anhydrous. Solid reagents can be dried in a vacuum oven, and liquid reagents should be handled under inert atmosphere.
-
Glassware Preparation: All glassware must be oven-dried or flame-dried under vacuum immediately before use to remove adsorbed moisture.[13]
-
Choice of Base: If your reaction requires a base, choose a non-nucleophilic, anhydrous base (e.g., proton sponge, DBU, or anhydrous K₂CO₃ or Cs₂CO₃ that has been flame-dried under vacuum). Avoid aqueous bases like NaOH or KOH solutions.
-
Q3: The bottle of this compound in my lab has turned yellow or brown. Can I still use it?
A3: A color change is a strong indicator of degradation, likely through oligomerization or polymerization. The material is likely not pure and should not be used without purification.
-
Causality: Even with an inhibitor, very slow polymerization can occur over long periods, especially if the material has been exposed to light, heat, or small amounts of air from previous use.[2][14] This leads to the formation of colored oligomers.
-
Troubleshooting Steps:
-
Purification is Necessary: Before use, you must purify the monomer. The most common method is vacuum distillation. However, this can be hazardous as it removes the inhibitor and can trigger polymerization in the distillation pot. A safer and often preferred method for lab scale is to pass the liquid through a short plug of activated basic alumina to remove the inhibitor and polar impurities.[10]
-
Immediate Use: As stated before, once the inhibitor is removed, the monomer is "hot" and must be used immediately or stored at low temperature (-20 °C) for a very short period under an inert atmosphere.[7][14]
-
Purity Check: After purification, it is wise to take a quick ¹H NMR to confirm the absence of polymeric impurities (which often show as broad signals) and the presence of sharp vinyl proton signals.
-
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound when exposed to air (O₂) and moisture (H₂O).
Caption: Primary degradation routes for this compound.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for this compound? A: The compound should be stored in a cool, dry, and dark place.[15] Recommended storage is in a refrigerator or freezer at temperatures around -20 °C to minimize thermal polymerization.[14][16] The container must be tightly sealed, preferably under a nitrogen or argon atmosphere, to prevent exposure to air and moisture.[6]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20 °C to 4 °C | Reduces rate of thermal polymerization.[14] |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents oxygen-initiated polymerization and hydrolysis.[6] |
| Light | Amber/Opaque Bottle | Prevents photo-initiated polymerization. |
| Container | Tightly Sealed, e.g., Sure/Seal™ | Prevents ingress of air and moisture.[11] |
Q: Can I handle this compound on an open lab bench? A: It is strongly discouraged. Due to its high sensitivity to both air and moisture, all transfers and reactions should be conducted using either a glovebox or Schlenk line techniques to maintain an inert atmosphere.[8][17][18]
Q: How do I remove the polymerization inhibitor before my reaction? A: The most common lab-scale method is to pass the monomer through a column packed with basic alumina.[10] This effectively adsorbs phenolic inhibitors like tert-butylcatechol. Prepare a short pipette column, add the monomer to the top, and collect the purified, inhibitor-free liquid under an inert atmosphere. Remember to use the purified monomer immediately.[7][10]
Q: What solvents are compatible with this compound? A: Aprotic, anhydrous solvents are generally compatible. Examples include tetrahydrofuran (THF), dioxane, toluene, dichloromethane (DCM), and N,N-dimethylformamide (DMF). It is critical that these solvents are rigorously dried and degassed before use. Protic solvents like alcohols can potentially act as nucleophiles in SNAr reactions, especially at elevated temperatures or in the presence of a base.
Experimental Protocols
Protocol 1: Preparing an Inert Atmosphere Reaction via Schlenk Line
This protocol outlines the fundamental "evacuate-refill" cycle, a cornerstone of air-sensitive chemistry.[13]
Caption: Workflow for setting up an air-sensitive reaction.
Detailed Steps:
-
Glassware Preparation: Ensure all glassware is meticulously cleaned and dried in an oven (>120 °C) for several hours or flame-dried under vacuum. Allow to cool under a stream of inert gas.
-
Assembly: Assemble the glassware and connect it to the Schlenk line.
-
Evacuate-Refill Cycles: Perform a minimum of three evacuate-refill cycles.[13] This process removes the vast majority of the atmospheric air and moisture from the vessel.
-
Open the flask's stopcock to the vacuum manifold for several minutes.
-
Gently and slowly switch the stopcock to the inert gas manifold, allowing the flask to fill with nitrogen or argon. Avoid opening too quickly, which can dislodge solids or cause a violent pressure change.
-
-
Positive Pressure: Once the cycling is complete, leave the flask under a slight positive pressure of inert gas. This is typically monitored with an oil bubbler on the exhaust of the Schlenk line.
-
Reagent Addition: Add your degassed, anhydrous solvents and reagents. Liquid reagents like this compound should be added using a gas-tight syringe through a rubber septum, ensuring a counter-flow of inert gas.[12]
Protocol 2: Purification of this compound via Alumina Plug
This protocol describes the removal of the polymerization inhibitor immediately prior to use.[10]
-
Prepare the Column: Take a Pasteur pipette and plug it with a small amount of glass wool or cotton.
-
Pack the Column: Add approximately 2-3 cm of activated basic alumina on top of the plug.
-
Equilibrate (Optional but Recommended): Pass a small amount of your anhydrous reaction solvent through the column.
-
Load the Monomer: Under a flow of inert gas (e.g., in a glovebox or using a Schlenk line setup), carefully add the required volume of this compound to the top of the alumina column.
-
Elute and Collect: Use gentle positive pressure from the inert gas line to push the liquid through the alumina. Collect the purified, inhibitor-free monomer directly into your pre-prepared, inerted reaction flask.
-
Immediate Use: Proceed with your reaction immediately. Do not attempt to store the uninhibited monomer.[7]
By adhering to these principles and protocols, you can significantly mitigate the risks of degradation and ensure the successful application of this compound in your research.
References
-
Pipzine Chemicals. 2-Fluoro-6-methylpyridine | Properties, Uses, Safety, Supplier in China.
-
ChemicalBook. 2-Vinylpyridine - Safety Data Sheet.
-
Wikipedia. 2-Vinylpyridine.
-
Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet.
-
Fisher Scientific. SAFETY DATA SHEET - 2-Amino-6-fluoropyridine.
-
Sigma-Aldrich. SAFETY DATA SHEET.
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Vinylpyridine.
-
Fisher Scientific. SAFETY DATA SHEET - 2-Vinylpyridine, stabilized.
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
-
National Institutes of Health. 2-Fluoro-6-methylpyridine | C6H6FN | CID 96090 - PubChem.
-
The Schlenk Line Survival Guide. An Illustrated Guide to Schlenk Line Techniques.
-
Inert Corporation. Glove Boxes for Sensitive Chemicals & Materials.
-
BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
-
Sigma-Aldrich. Handling air-sensitive reagents AL-134.
-
Mol, J. C., et al. (2007). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 12(1), 1-5.
-
Google Patents. US3947526A - Polymerization of vinylpyridine.
-
Google Patents. US4144137A - Method for removal of polymerization inhibitor.
-
Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds.
-
Reddit. Storing/handling moisture sensitive chemicals outside of the glovebox?.
-
Wikipedia. Nucleophilic aromatic substitution.
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2).
-
ResearchGate. How can I purify vinylimidazole and acrylonitrile monomers?.
-
University of Bristol, School of Chemistry. SOP For Operation Of Glove Boxes.
-
MDPI. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid.
-
Google Patents. US6447649B1 - Polymerization inhibitor for vinyl-containing materials.
-
Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
-
Chemistry LibreTexts. Guides - Schlenk Line.
-
ResearchGate. How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?.
-
Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.
-
Creative Protech. Polymer Isolation and Purification.
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
-
LabRepCo. Glove Box Safety Tips: Best Practices for Handling Sensitive Materials.
-
IONiC / VIPEr. Handling Air Sensitive Reagents and Working with a Schlenk Line.
-
Chemistry Stack Exchange. remove inhibitor from monomer.
-
Brandeis University. Quaternization polymerization of 4-vinylpyridine.
-
National Institutes of Health. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties.
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- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Fluoropyridine Vinylation
Welcome to the technical support center for fluoropyridine vinylation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions to synthesize vinyl fluoropyridines. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues in your experiments. This guide is structured as a series of questions and answers that address common failure points, from reagent preparation to complex mechanistic pitfalls.
Part 1: The First 60 Minutes - Initial Diagnostics
Low conversion is a frustrating but common issue. Before diving into complex optimization, a systematic check of the fundamentals is often the most efficient path to a solution.
Q1: My reaction shows little to no conversion after several hours. What are the absolute first things I should verify?
Answer: Before suspecting complex mechanistic failures, always start with the most common and easily correctable sources of error. In cross-coupling chemistry, the "usual suspects" are air, water, and reagent impurity.
-
Inert Atmosphere Integrity: Palladium(0) catalysts, the active species in most cross-coupling cycles, are highly sensitive to oxygen.[1] Inefficient degassing or a poor seal on your reaction vessel can lead to rapid catalyst oxidation and deactivation, often observed as the formation of palladium black.
-
Causality: Oxygen oxidizes the active Pd(0) to inactive Pd(II) oxides, effectively killing the catalytic cycle before it can begin in earnest.
-
Actionable Advice: Ensure your solvents are rigorously degassed using methods like freeze-pump-thaw or by sparging with argon or nitrogen for at least 30 minutes. Use high-quality septa and maintain a positive pressure of inert gas throughout the reaction. For a detailed procedure, see Protocol 2: Rigorous Solvent Degassing .
-
-
Reagent and Solvent Purity: Trace impurities can have an outsized impact.
-
Water Content: While some Suzuki couplings benefit from a small amount of water, especially when using phosphate bases, most vinylation reactions require anhydrous conditions.[2] Water can hydrolyze starting materials or interfere with the catalyst.
-
Starting Material Integrity: Verify the purity of your fluoropyridine halide and your vinyl source (e.g., vinylboronic acid, ester, or stannane). Impurities from a previous step can act as catalyst poisons. Consider re-purifying your starting materials if they have been stored for a long time.
-
Solvent Quality: Use high-purity, anhydrous solvents. Peroxides in ethers like dioxane or THF can also deactivate the catalyst.
-
-
Temperature Control: Ensure your reaction is being heated to the target temperature. A faulty heating block or oil bath can lead to a sluggish reaction that appears to have failed.
This initial diagnostic workflow can often resolve the issue without needing to alter the core chemistry of the reaction.
Caption: Initial 60-Minute Troubleshooting Workflow.
Part 2: The Catalyst System - Heart of the Reaction
If initial checks don't solve the problem, the issue likely lies within the catalyst system—the combination of the palladium precursor and the ligand.
Q2: My reaction mixture turns black and stalls. What is happening and how can I prevent it?
Answer: The formation of a black precipitate is a classic sign of catalyst deactivation, specifically the formation of palladium black.[1] This occurs when the Pd(0) species, which should be stabilized by the ligand, agglomerates and falls out of the solution, halting the catalytic cycle.
-
Causality: This is fundamentally a problem of kinetics. If the rate of oxidative addition (the first productive step) is slow compared to the rate of catalyst decomposition, the reaction will fail. The C-X bond of the fluoropyridine is the key. Electron-rich pyridines or the use of less reactive halides (Cl < Br < I) can make oxidative addition the rate-limiting step.[1]
-
Solution 1: Ligand Choice is Critical: The ligand's job is to stabilize the Pd(0) center and promote the desired catalytic steps. For challenging substrates like fluoropyridines, standard ligands like triphenylphosphine (PPh₃) are often ineffective.[1][3] You need a ligand that is both sterically bulky and highly electron-donating.
-
Why? Electron-donating ligands enrich the palladium center, making it more nucleophilic and accelerating the oxidative addition into the fluoropyridine C-X bond. Steric bulk promotes reductive elimination and prevents the formation of inactive catalyst dimers.
-
Actionable Advice: Switch to a state-of-the-art ligand designed for cross-coupling. See the table below for recommendations.
-
-
Solution 2: Palladium Precursor: If you are using a Pd(II) precursor like Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) state. This process can be inefficient and can be a source of decomposition.[3]
-
Actionable Advice: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃. Alternatively, specialized pre-catalysts that generate the active L-Pd(0) species cleanly and efficiently upon activation are excellent choices.
-
| Ligand Class | Examples | Key Characteristics | When to Use |
| Bulky, Electron-Rich Monophosphines | P(tBu)₃, PCy₃ | Highly electron-donating, promotes fast oxidative addition. Can be sensitive to air. | Excellent for activating less reactive C-Cl or C-Br bonds.[1] |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | State-of-the-art. Sterically demanding and highly active, providing good catalyst stability. | A robust "go-to" choice for a wide range of challenging Suzuki and Heck couplings.[3][4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Very strong electron donors, form highly stable palladium complexes. | Useful at high temperatures where phosphine ligands might decompose. |
Q3: Why is my fluoropyridine unreactive? Is it the fluorine or the pyridine nitrogen?
Answer: Both can be a source of trouble, and understanding their effects is key to designing a successful reaction.
-
The "2-Pyridyl Problem": The lone pair on the pyridine nitrogen, especially at the 2-position, can act as a competing ligand, coordinating to the palladium center.[5] This can inhibit the binding of your desired phosphine ligand or block the substrate from entering the catalytic cycle, effectively poisoning your catalyst.
-
Actionable Advice:
-
Use Bulky Ligands: Ligands like SPhos or P(tBu)₃ are sterically large enough to prevent the pyridine nitrogen from displacing them from the palladium coordination sphere.
-
Protonation: In some cases, adding a mild acid additive can protonate the pyridine nitrogen, preventing it from coordinating to the catalyst. This must be done with caution as it can interfere with basic reaction conditions.
-
-
-
Electronic Effects of Fluorine: The strong electron-withdrawing nature of fluorine makes the pyridine ring electron-deficient. This has a significant impact on the oxidative addition step.
-
For Bromo- or Iodo-fluoropyridines: The C-Br and C-I bonds are relatively weak. The electron-deficient nature of the ring can actually make oxidative addition easier in these cases. If you are still seeing low reactivity, the problem is more likely related to the "2-pyridyl problem" or other conditions.
-
For Chloro-fluoropyridines: The C-Cl bond is much stronger and its activation is often the rate-limiting step.[1] The electron-withdrawing effect of fluorine can make this already difficult step even harder. This is a classic scenario where a highly electron-rich ligand is not just beneficial, but essential.[1][6]
-
Caption: Key Failure Points in the Pd-Catalyzed Vinylation Cycle.
Part 3: Optimizing Reaction Conditions
With a robust catalyst system, the final piece of the puzzle is tuning the reaction parameters—base, solvent, and temperature—to work in concert.
Q4: How do I choose the optimal base and solvent for my reaction?
Answer: The base and solvent are not independent variables; their combination creates the specific environment for the reaction. The choice depends heavily on the type of vinylation you are performing (e.g., Suzuki vs. Heck).
-
For Suzuki-Miyaura Vinylation (using vinylboron reagents):
-
Role of the Base: The primary role of the base is to activate the organoboron species, forming a more nucleophilic "ate" complex, which is necessary for transmetalation to the palladium center.[7]
-
Common Bases:
-
Carbonates (K₂CO₃, Cs₂CO₃): Standard, effective choices. Cesium carbonate is more soluble and often gives better results but is more expensive.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling with less reactive chlorides. It often requires a small amount of water to be fully effective.[2]
-
Fluorides (KF, CsF): Can be very effective, particularly for activating trifluoroborate salts.
-
-
Solvent Choice: Aprotic polar solvents that can dissolve both the organic substrates and the inorganic base are preferred. Common choices include Dioxane, Toluene, and THF , often with a small amount of water to aid in dissolving the base.[5]
-
-
For Mizoroki-Heck Vinylation (using vinyl halides/triflates):
-
Role of the Base: The base is required to neutralize the acid (HX) generated during the catalytic cycle.
-
Common Bases:
-
Tertiary Amines (Et₃N, DIPEA): Common, but can sometimes act as ligands or undergo side reactions.
-
Inorganic Bases (K₂CO₃, NaOAc): Often "cleaner" choices that are less likely to interfere with the catalyst.[8]
-
-
Solvent Choice: Polar aprotic solvents like DMF, DMAc, or NMP are typical. The choice can influence regioselectivity in some cases.[9]
-
| Parameter | Considerations & Causality | Recommendations |
| Base | Suzuki: Activates boronic acid. Strength and solubility matter. Heck: Neutralizes HX byproduct. Must be non-interfering. | Suzuki: Start with K₂CO₃ or K₃PO₄. Heck: Start with K₂CO₃ or Et₃N. |
| Solvent | Affects solubility of reagents and catalyst stability. Polarity can influence reaction pathways and side reactions.[10][11] | Suzuki: Dioxane/H₂O, Toluene, 2-MeTHF. Heck: DMF, NMP, DMAc. |
| Temperature | Higher temperature increases reaction rate but also increases the rate of catalyst decomposition.[11] | Start at a moderate temperature (e.g., 80 °C) and increase only if the reaction is clean but slow. Typical range is 80-120 °C.[5] |
| Concentration | Higher concentrations can favor bimolecular productive steps over unimolecular catalyst decomposition. | A starting concentration of 0.1-0.2 M is typical. If decomposition is an issue, try a slightly higher concentration. |
Part 4: Standard Operating Protocols
Adherence to validated, reproducible protocols is essential for success.
Protocol 1: General Procedure for Suzuki-Miyaura Vinylation of a Bromo-fluoropyridine
This protocol is a robust starting point for the vinylation of a bromo-fluoropyridine with potassium vinyltrifluoroborate.
Materials:
-
Bromo-fluoropyridine (1.0 equiv)
-
Potassium vinyltrifluoroborate (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₂CO₃ (3.0 equiv), finely ground
-
1,4-Dioxane and Water (10:1 v/v), rigorously degassed
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-fluoropyridine (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), and K₂CO₃ (3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv). Add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[5]
-
Solvent Addition: Add the degassed 10:1 dioxane/water solvent mixture via syringe. The final concentration of the bromo-fluoropyridine should be approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking small aliquots.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[5][12]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw Method)
This is the gold standard for removing dissolved oxygen from reaction solvents.
-
Freeze: Place the solvent in a robust Schlenk flask (no more than half full) and cool it in a liquid nitrogen bath until completely frozen.
-
Pump: With the solvent frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes. This removes the oxygen from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You will see bubbles of dissolved gas being released from the liquid.
-
Repeat: Repeat this entire freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen has been removed. After the final cycle, backfill the flask with argon or nitrogen.
References
- BenchChem. (n.d.). Troubleshooting low yields in Heck coupling with vinyl chlorides.
- BenchChem. (n.d.). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
- Fujita, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Wang, F., et al. (n.d.). Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. PMC.
- Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles. (2025). NIH.
- Mechanistic Studies of Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. (n.d.). ChemRxiv.
- Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. (2017). ACS Publications.
- Palladium-Catalyzed Vinylation of Organic Halides. (n.d.). ResearchGate.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). MDPI.
- Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (n.d.). ResearchGate.
- The Vinyl Group: Small but Mighty – Transition Metal Catalyzed and Non‐Catalyzed Vinylation Reactions. (n.d.). reposiTUm.
- Your "Go-To", "just couple already", Suzuki conditions?. (2021). Reddit.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (n.d.). MDPI.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. repositum.tuwien.at [repositum.tuwien.at]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Reactivity Guide: 2-Fluoro-6-vinylpyridine vs. 2-Vinylpyridine
[1]
Executive Summary: The Fluorine Switch[1]
In the landscape of functional monomers, 2-vinylpyridine (2-VP) is the workhorse—a basic, coordinating monomer used extensively in pH-responsive latexes and metal-binding resins. 2-Fluoro-6-vinylpyridine (2-F-6-VP) is not merely a halogenated analog; it represents a fundamental inversion of chemical logic.[1]
By introducing a fluorine atom at the 2-position, we do not just tweak the electronics; we abolish the basicity of the pyridine ring and activate it for nucleophilic aromatic substitution (
Quick Selection Matrix
| Feature | 2-Vinylpyridine (2-VP) | This compound (2-F-6-VP) |
| Primary Reactivity | Vinyl Polymerization (Radical/Anionic) | Vinyl Polymerization + |
| Basicity (pKa) | ~5.0 (Basic, protonates at pH < 5) | < 0.5 (Essentially non-basic) |
| Coordination | Strong N-donor (poisons acid catalysts) | Weak/Null N-donor |
| Post-Polymerization | Difficult (requires harsh quaternization) | Facile (Click-like |
| Surface Energy | Moderate | Low (Fluorine effect) |
Electronic & Structural Profiling[1]
The reactivity differences stem directly from the electronic perturbations caused by the fluorine atom.[1]
The "Basicity Black Hole"
The most immediate operational difference is basicity.[1]
-
2-VP: The lone pair on the nitrogen is available.[1] It acts as a base and a ligand.[1] In acid-catalyzed polymerizations, 2-VP often poisons the catalyst.[1]
-
2-F-6-VP: The highly electronegative fluorine atom (Inductive effect,
) pulls electron density away from the ring and the nitrogen.[1] The pKa drops by nearly 5 units.[1] This monomer behaves more like a styrenic neutral monomer than a pyridine base.[1]
Activation of the Vinyl Group
The electron-withdrawing nature of the fluoro-pyridine ring lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the vinyl group.[1]
-
Consequence: 2-F-6-VP is a more aggressive Michael acceptor than 2-VP.[1] It reacts faster with soft nucleophiles (thiols, carbanions) and polymerizes more rapidly in anionic conditions.[1]
Visualization of Reactivity Pathways
Figure 1: Divergent reactivity pathways. Note the direct access to functionalization via
Detailed Reactivity Modules
Module A: Polymerization (The Vinyl Handle)
Both monomers undergo radical polymerization, but their copolymerization behavior differs due to polarity (Q-e scheme).[1]
-
Radical Polymerization:
-
2-VP:
(Electron rich).[1] Tends to alternate with electron-poor monomers (e.g., maleic anhydride).[1] -
2-F-6-VP: The fluorine makes the double bond more electron-deficient (
becomes more positive).[1] It will polymerize faster than 2-VP in homopolymerization and shows stronger alternating tendency with electron-rich donors (like styrene or vinyl ethers).[1] -
Operational Tip: For 2-F-6-VP, use azo-initiators (AIBN) rather than peroxides if possible, as the electron-deficient ring is sensitive to oxidation side-reactions.[1]
-
-
Anionic Polymerization:
-
2-VP: Living anionic polymerization is standard but requires strict T < -78°C to prevent nucleophilic attack on the ring.[1]
-
2-F-6-VP: CAUTION. The ring is highly activated. Anionic initiators (BuLi) will likely attack the 2-position (displacing F) before or simultaneously with initiating vinyl polymerization.[1]
-
Solution: Use "Screened Anionic Polymerization" (using bulky aluminum Lewis acids) or stick to Controlled Radical Polymerization (RAFT/ATRP).[1]
-
Module B: The "Killer Feature" – Capability[1][2]
This is the primary reason to choose 2-F-6-VP. The fluorine atom is a "ticking time bomb" for nucleophiles, but it is stable to radical polymerization conditions.[1]
-
Mechanism: Nucleophilic Aromatic Substitution (
).[1][2][3][4][5] -
Comparison:
-
2-VP: Inert to amines/thiols at the ring carbons.[1]
-
2-F-6-VP: Reacts with primary amines, secondary amines, and thiols under mild heating (40-60°C) or even room temperature with a base.[1]
-
Application: You can polymerize 2-F-6-VP to create a "precursor scaffold," then functionalize it with delicate biological molecules (peptides, dyes) that would not survive the polymerization conditions.[1]
-
Experimental Protocols
Protocol 1: RAFT Polymerization of this compound
A controlled method to produce low-dispersity polymers.[1]
Reagents:
-
Monomer: this compound (passed through basic alumina to remove inhibitor).[1]
-
CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).[1]
-
Initiator: AIBN.[1]
-
Solvent: Anisole (inert internal standard).[1]
Workflow:
-
Stoichiometry: Target DP=100. Ratio [Monomer]:[CTA]:[Initiator] = 100 : 1 : 0.2.[1]
-
Setup: In a Schlenk tube, dissolve 2-F-6-VP (1.0 g, ~8.1 mmol), CPADB (22 mg), and AIBN (2.6 mg) in Anisole (1.0 mL).
-
Degassing: Perform 3 freeze-pump-thaw cycles. Oxygen inhibition is critical to avoid.[1]
-
Polymerization: Immerse in oil bath at 70°C for 12 hours.
-
Workup: Precipitate into cold hexanes (unlike Poly(2-VP), the fluorinated polymer is less soluble in non-polar solvents).[1]
-
Analysis:
H NMR (CDCl ) will show broad polymer peaks.[1] Monitor disappearance of vinyl peaks at 5.5-6.5 ppm.[1]
Protocol 2: Post-Polymerization Functionalization via
Converting the fluoropolymer into a functional amine derivative.[1]
Reagents:
-
Substrate: Poly(2-F-6-VP) from Protocol 1.[1]
-
Nucleophile: Morpholine (or any primary/secondary amine).[1]
-
Base:
(mild base is sufficient).[1] -
Solvent: DMSO (favors
transition states).[1]
Workflow:
-
Dissolve Poly(2-F-6-VP) (100 mg) in DMSO (2 mL).
-
Add Morpholine (5 eq. relative to F-units) and
(2 eq.).[1][6] -
Heat to 60°C for 4 hours. (Note: 2-Chloropyridine would require >120°C; the Fluoro-analog reacts much milder).[1]
-
Purification: Dialysis against water (MWCO 3.5 kDa) to remove salts and excess amine.
-
Validation:
F NMR. The sharp signal of the aromatic fluorine ( ~ -65 ppm) will disappear completely upon full substitution.[1]
References
-
Reactivity of Fluoropyridines vs Chloropyridines
-
Michael Addition to Vinylpyridines
-
Post-Polymerization Modific
: -
2-Vinylpyridine Properties
Sources
- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 2. xray.uky.edu [xray.uky.edu]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
QC standards for 2-Fluoro-6-vinylpyridine in pharma manufacturing
Technical Guide: QC Standards for 2-Fluoro-6-vinylpyridine in Pharma Manufacturing
CAS: 869108-67-8 | Formula: C₇H₆FN | Mol.[1][2] Weight: 123.13 g/mol
Executive Summary & Application Context
This compound is a specialized reactive intermediate used in the synthesis of high-value pharmacophores, particularly for MCH-1R antagonists (obesity treatment) and Glycogen Synthase 1 (GYS1) inhibitors .[1] Unlike its ubiquitous analog 2-vinylpyridine, the presence of the fluorine atom at the C2 position introduces unique electronic properties and analytical advantages (19F-NMR), but also specific synthesis-related impurities.[1]
The Core Challenge: The vinyl group at C6 renders the molecule inherently unstable and prone to spontaneous exothermic polymerization.[1] Consequently, Quality Control (QC) is not merely about purity assessment but is a safety-critical process involving stabilizer monitoring (typically tert-butylcatechol, TBC) and cold-chain verification.[1]
This guide compares the industry-standard GC-FID approach against the scientifically superior qNMR (Quantitative NMR) method, providing validated protocols for researchers and manufacturing QA/QC leads.[1]
Critical Quality Attributes (CQAs) & Impurity Profiling
To establish a robust QC framework, we must first understand the origin of impurities based on the dominant synthesis route (Suzuki-Miyaura coupling of 2-bromo-6-fluoropyridine with potassium vinyltrifluoroborate).[1]
| CQA Parameter | Specification Target | Criticality | Origin / Rationale |
| Assay (Purity) | ≥ 95.0% (Area %) | High | Direct impact on yield of downstream API.[1] |
| Stabilizer (TBC) | 100 – 1000 ppm | Critical | Prevents polymerization during storage/transport.[1] |
| Polymer Content | Not Detectable (Turbidity) | High | Presence indicates degradation/improper storage.[1] |
| Residual Palladium | < 10 ppm | Medium | Catalyst residue from Suzuki coupling.[1] |
| Boron Residues | < 0.5% | Medium | Byproduct from vinyltrifluoroborate reagents.[1] |
| Water Content | < 0.5% w/w | Medium | Promotes polymerization; accelerates inhibitor consumption.[1] |
Comparative Analysis of Analytical Methods
We compare three primary methodologies for assaying this compound. While GC is the standard supplier method, it poses risks due to thermal stress.[1]
Method A: GC-FID (Gas Chromatography - Flame Ionization Detection)
-
Status: Industry Standard (Supplier Default).[1]
-
Pros: High resolution, excellent for volatile organic impurities (solvents).[1]
-
Cons: Thermal Polymerization Risk. The high temperature of the injection port can induce on-column polymerization, leading to peak broadening and underestimation of purity.[1] Requires frequent liner replacement.[1]
Method B: HPLC-UV (High-Performance Liquid Chromatography)
-
Status: Alternative / Stability Indicating.[1]
-
Pros: Operates at ambient/low temperature (safe for vinyl groups).[1] Can detect non-volatile oligomers/polymers that GC misses.
-
Cons: Lower sensitivity for residual solvents.[1] Requires specific column chemistry (C18) to separate the polar pyridine ring.[1]
Method C: 19F-qNMR (Quantitative Fluorine NMR)
-
Status: Gold Standard (Recommended). [1]
-
Pros: Absolute Purity Determination. Non-destructive. The fluorine signal is distinct, eliminating interference from non-fluorinated solvents or hydrocarbon stabilizers (TBC).[1] No thermal stress.[1]
-
Cons: Requires NMR instrumentation (high capital cost).[1]
Data Summary: Method Performance Matrix
| Feature | GC-FID (Standard) | HPLC-UV (Stability) | 19F-qNMR (Advanced) |
| Linearity (R²) | > 0.999 | > 0.999 | N/A (Internal Std) |
| LOD (Limit of Detection) | ~10 ppm | ~5 ppm | ~50 ppm |
| Polymer Detection | No (Stays in liner) | Yes (Broad late peak) | Yes (Broad baseline) |
| Thermal Stress | High (Risk of artifact) | Low | None |
| Specific Application | Routine Batch Release | Polymer/Oligomer Check | Reference Std Qualification |
Visualization: QC Workflow & Impurity Origins
The following diagram illustrates the synthesis pathway and the critical control points (CCPs) where specific analytical methods should be applied.
Figure 1: QC Workflow tracing impurities from synthesis to final analytical selection.
Detailed Experimental Protocols
Protocol A: "Cold-Inlet" GC-FID Method (Routine Assay)
Purpose: To minimize thermal polymerization during injection.[1]
-
Instrument: Agilent 7890B or equivalent with FID.
-
Column: DB-WAX or HP-5 (30m x 0.32mm x 0.25µm).[1] Note: Wax phases provide better separation of pyridine derivatives.
-
Inlet Conditions:
-
Oven Program:
-
Initial: 60°C (Hold 2 min).
-
Ramp: 10°C/min to 200°C.[1]
-
Hold: 5 min at 200°C.
-
-
Sample Prep: Dilute 10 µL of sample in 1.5 mL Dichloromethane (DCM) . Note: DCM is preferred over Methanol to avoid potential reaction with the vinyl group.
Protocol B: 19F-qNMR for Absolute Purity (Validation)
Purpose: To determine assay without thermal bias and confirm regio-isomer identity.
-
Internal Standard (IS):
-Trifluorotoluene (TFT).[1]-
Why? High stability, distinct chemical shift (-63 ppm), non-overlapping with product (-70 to -80 ppm range).[1]
-
-
Solvent: CDCl₃ or DMSO-d₆.
-
Procedure:
-
Acquisition Parameters:
-
Calculation:
Where = Integral area, = Number of F atoms (1 for product, 3 for TFT).[1]
Protocol C: Rapid TBC Inhibitor Check
Purpose: To verify safety before shipping/storage.
-
Method: UV-Vis Spectrophotometry or Colorimetric Comparison.[1]
-
Reagent: 1% NaOH solution.
-
Step: Mix 1 mL of sample with 1 mL of 1% NaOH.
-
Observation:
Handling & Stability Guidelines
-
Storage: Must be stored at 2°C – 8°C . Long-term storage at -20°C is recommended.[1]
-
Incompatibility: Avoid contact with strong acids (initiates cationic polymerization) and peroxides.[1]
-
Shipping: Requires temperature-controlled shipping (Blue Ice).
-
Shelf-Life: Typically 6 months if stabilized.[1] Re-test TBC levels monthly.
References
-
Synthesis & Application (MCH-1R Antagonists)
-
GYS1 Inhibitor Application
-
Chemical Safety & Data
-
General QC for Vinylpyridines
Sources
- 1. 2-Fluoro-6-methylpyridine | C6H6FN | CID 96090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cacheby.com [cacheby.com]
- 3. EP1748048A1 - Imidazopyridine compound - Google Patents [patents.google.com]
- 4. WO2022198196A1 - Inhibitors of glycogen synthase 1 (gys1) and methods of use thereof - Google Patents [patents.google.com]
- 5. 407-22-7|2-Fluoro-6-methylpyridine|BLD Pharm [bldpharm.com]
- 6. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
Spectroscopic Identification of Impurities in 2-Fluoro-6-vinylpyridine: A Comparative Analytical Guide
Executive Summary & Strategic Context
In the synthesis of fluorinated kinase inhibitors, 2-Fluoro-6-vinylpyridine (2-F-6-VP) serves as a critical Michael acceptor fragment.[1] Unlike its non-fluorinated analog (2-vinylpyridine), the introduction of the fluorine atom at the C2 position significantly alters the electronic landscape of the pyridine ring, affecting both reactivity and the impurity profile.
This guide compares two analytical strategies for impurity profiling:
-
The Standard Industrial Approach: Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
-
The Advanced Hybrid Approach: 19F Quantitative NMR (qNMR) coupled with LC-High Resolution MS (LC-HRMS).[1]
Key Finding: While GC-MS is sufficient for quantifying volatile starting materials, it fails to detect non-volatile oligomers and thermally unstable N-oxides, which are common in stored 2-F-6-VP.[1] The Hybrid 19F-NMR/LC-HRMS workflow is recommended for drug substance release testing due to its ability to provide a "mass balance" of all fluorinated species.[1]
The Impurity Landscape: Pathways & Structures
Understanding the origin of impurities is the first step in identification. The fluorine substituent destabilizes the pyridine nitrogen, making the vinyl group prone to spontaneous dimerization even in the presence of inhibitors (e.g., tert-butylcatechol).
Impurity Formation Pathways (Visualized)
The following diagram illustrates the genesis of the three critical impurity classes: Synthetic Intermediates , Oxidative Degradants , and Polymerization Byproducts .
Figure 1: Mechanistic pathways for impurity formation in this compound synthesis and storage.
Comparative Analysis of Analytical Methods
This section objectively compares the "Standard" vs. "Advanced" methodologies based on sensitivity, selectivity, and scope.
Method Performance Matrix
| Feature | Method A: Standard GC-MS | Method B: Hybrid 19F-NMR + LC-HRMS |
| Primary Scope | Volatile organic impurities (VOIs), Residual solvents.[1] | Non-volatiles, Oligomers, Thermally unstable species.[1] |
| Detection Basis | Electron Ionization (EI) fragmentation.[1] | 19F Spin coupling & Exact Mass.[1] |
| Key Blind Spot | Oligomers: Decompose or don't elute. N-oxides: Thermally revert to parent in injector.[1] | Inorganic salts (non-fluorinated).[1] |
| Quantification | Requires specific standards for every impurity (Response Factors).[1] | Universal: 19F qNMR does not require impurity standards.[1] |
| LOD (Limit of Detection) | ~0.05% (w/w) | ~0.01% (LC-MS) / ~0.1% (NMR) |
| Suitability | Raw Material Screening (Goods In).[1] | Final Release Testing (GMP).[1] |
Expert Insight: The "Fluorine Advantage"
In Method B, the 19F nucleus acts as a unique spectroscopic handle. Since natural organic background is fluorine-free, 19F NMR provides a background-free spectrum where every signal corresponds to a drug-related species.[1] This allows for the quantification of unknown impurities without reference standards, a capability GC-MS lacks.[1]
Detailed Experimental Protocols
These protocols are designed to be self-validating. Ensure all safety precautions for handling vinylpyridines (lachrymators, skin irritants) are followed.[1][3]
Protocol A: GC-MS for Volatile Impurities (Carryover Analysis)
Best for identifying unreacted 2-Fluoro-6-methylpyridine.[1]
-
Sample Preparation: Dilute 20 mg of 2-F-6-VP in 1.0 mL of Dichloromethane (HPLC Grade). Add 10 µL of Dodecane as an internal standard.[1]
-
Instrument: Agilent 7890/5977 or equivalent.
-
Column: DB-624 or VF-624ms (30m x 0.25mm, 1.4 µm film) – Critical for separating pyridine isomers.[1]
-
Inlet: Split 1:50, 250°C. Note: Keep inlet clean to prevent thermal polymerization.
-
Oven Program:
-
40°C hold for 3 min.
-
Ramp 10°C/min to 240°C.
-
Hold 5 min.
-
-
MS Source: EI mode, 70 eV. Scan range 35–300 amu.[1]
Protocol B: 19F qNMR for Total Purity & Oligomer Detection
Best for "Mass Balance" and detecting polymerization.
-
Internal Standard Selection: Use α,α,α-Trifluorotoluene (TFT) (δ -63.7 ppm).[1] It is non-reactive and has a distinct shift from the pyridine fluorine (typically δ -65 to -70 ppm range).[1]
-
Sample Preparation:
-
Acquisition Parameters (400 MHz or higher):
-
Pulse Sequence: Inverse gated decoupling (to eliminate NOE enhancement for integration accuracy).
-
Relaxation Delay (d1): 20 seconds . Critical: Fluorine nuclei have long T1 relaxation times.[1] Insufficient d1 leads to under-quantification.[1]
-
Scans: 64 (for S/N > 150).
-
Center Frequency: Set to center of pyridine/TFT region.
-
-
Analysis: Integrate the TFT signal (set to 3.00). Integrate the main 2-F-6-VP signal and any side bands.[1]
-
Impurity ID: Sharp signals = small molecule impurities.[1] Broad "humps" near the base of the main peak = oligomers/polymers.
-
Analytical Decision Workflow
Use this logic flow to determine the correct analytical path for your sample batch.
Figure 2: Analytical decision matrix for impurity characterization.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7521, 2-Vinylpyridine.[1] Retrieved from [Link][1]
-
International Council for Harmonisation (ICH). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[1] Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
